Aripiprazole (1,1,2,2,3,3,4,4-d8)
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-BQLKVSHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648852 | |
| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089115-04-7 | |
| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Aripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic drug Aripiprazole. The inclusion of deuterium isotopes in drug molecules can offer significant advantages in pharmacokinetic studies, particularly in absorption, distribution, metabolism, and excretion (ADME) research, by providing a distinct mass signature for analytical detection. This document details the synthetic pathway, experimental protocols, and analytical characterization of Aripiprazole-d8, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.
Synthesis of Aripiprazole-d8
The synthesis of Aripiprazole-d8 is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final deuterated product. The most common approach involves the use of a deuterated building block, 1,4-dichlorobutane-d8, to introduce the deuterium atoms into the butyl chain of the Aripiprazole molecule.[1]
Synthetic Scheme
The overall synthetic scheme for Aripiprazole-d8 can be summarized in four main steps, as outlined in the patent literature.[1] The process begins with the synthesis of a deuterated intermediate, followed by the preparation of the piperazine moiety, and culminates in the coupling of these two fragments and subsequent deprotection to yield the final product.
Experimental Protocols
The following protocols are based on the procedures described in the patent literature, providing a detailed methodology for each step of the synthesis.[1]
Step 1: Synthesis of 7-(4-chlorobutoxy-d8)-3,4-dihydroquinolin-2(1H)-one (Intermediate II)
This step involves the alkylation of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (I) with 1,4-dichlorobutane-d8.
-
Materials:
-
3,4-dihydro-7-hydroxy-2(1H)-quinolinone (I)
-
1,4-dichlorobutane-d8
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (I) and potassium carbonate in anhydrous acetonitrile.
-
Stir the mixture for approximately 5 minutes.
-
Add 1,4-dichlorobutane-d8 to the reaction mixture.
-
Heat the reaction mixture to 70-100°C and maintain for 1-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 7-(4-chlorobutoxy-d8)-3,4-dihydroquinolin-2(1H)-one (II).
-
Step 2: Synthesis of tert-butyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate (Intermediate IV)
This step involves a Buchwald-Hartwig amination reaction between N-Boc-piperazine (III) and 1-bromo-2,3-dichlorobenzene.
-
Materials:
-
N-Boc-piperazine (III)
-
1-bromo-2,3-dichlorobenzene
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., a biarylphosphine)
-
Base (e.g., sodium tert-butoxide)
-
Polar aprotic solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine N-Boc-piperazine (III), 1-bromo-2,3-dichlorobenzene, the palladium catalyst, and the phosphine ligand in the chosen solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture to 70-110°C and stir for 3-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and perform a suitable work-up, which may include filtration, extraction, and concentration.
-
Purify the crude product to yield tert-butyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate (IV).
-
Step 3: Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate V)
This step involves the deprotection of the Boc group from Intermediate IV.
-
Materials:
-
tert-butyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate (IV)
-
Acid (e.g., trifluoroacetic acid or hydrochloric acid)
-
Solvent (e.g., dichloromethane or dioxane)
-
-
Procedure:
-
Dissolve Intermediate IV in the chosen solvent.
-
Add the acid to the solution and stir at room temperature until the deprotection is complete, as monitored by TLC.
-
Neutralize the reaction mixture with a base.
-
Extract the product and purify to obtain 1-(2,3-dichlorophenyl)piperazine (V).
-
Step 4: Synthesis of Aripiprazole-d8
This final step involves the coupling of Intermediate II with Intermediate V.
-
Materials:
-
7-(4-chlorobutoxy-d8)-3,4-dihydroquinolin-2(1H)-one (II)
-
1-(2,3-dichlorophenyl)piperazine (V)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile, ethanol, or 1,4-dioxane)
-
Dichloromethane and n-hexane for recrystallization
-
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine Intermediate II, Intermediate V, and the base in the chosen solvent.
-
Heat the mixture to 70-110°C and stir for 2-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture.
-
The crude product can be purified by column chromatography or recrystallization.[1] For recrystallization, a solvent system such as dichloromethane and n-hexane can be used to obtain high-purity Aripiprazole-d8.[1]
-
References
A Technical Guide to the Mechanism of Action of Aripiprazole-d8 as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Aripiprazole-d8 as an internal standard in the quantitative bioanalysis of the atypical antipsychotic drug, Aripiprazole. The principles and methodologies discussed herein are foundational for achieving accurate, precise, and robust analytical data in drug discovery, development, and therapeutic drug monitoring.
The Foundational Role of Internal Standards in Bioanalysis
In quantitative analysis, particularly within complex biological matrices like plasma or urine, variability can be introduced at multiple stages of the analytical workflow.[1][2][3] These stages include sample preparation (e.g., extraction), chromatographic separation, and detection by mass spectrometry.[2][3] An internal standard (IS) is a compound with chemical and physical properties similar to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control sample at the outset of the procedure.[1][4] By monitoring the signal of the IS relative to the analyte, it is possible to correct for procedural variations, thereby enhancing the accuracy and precision of the measurement.[1][4]
Deuterated Internal Standards: The Gold Standard
Among the various types of internal standards, stable isotope-labeled compounds, particularly deuterated analogs of the analyte, are widely regarded as the gold standard in mass spectrometry-based quantitative assays.[1][2][5] Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier stable isotope, deuterium (²H or D).[1] This subtle modification imparts a higher mass to the molecule while maintaining nearly identical physicochemical properties to the unlabeled analyte.[1][5]
The primary advantages of using a deuterated internal standard like Aripiprazole-d8 include:
-
Co-elution with the Analyte : In chromatographic systems such as liquid chromatography (LC), the deuterated standard and the analyte exhibit almost identical retention times.[1][2] This co-elution ensures that both compounds are subjected to the same analytical conditions at the same time, including any potential matrix effects that can cause ion suppression or enhancement in the mass spectrometer's source.[1][3]
-
Similar Extraction Recovery : Due to their near-identical chemical properties, the deuterated internal standard and the analyte will have the same recovery efficiency during sample preparation steps like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[1][2] Any loss of the analyte during these procedures will be mirrored by a proportional loss of the internal standard.[1]
-
Comparable Ionization Efficiency : In the ion source of a mass spectrometer (e.g., electrospray ionization - ESI), the deuterated standard and the analyte ionize with very similar efficiency.[1][2] This is because the isotopic substitution has a negligible effect on the molecule's ability to gain a charge.
By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process are effectively normalized.
Mechanism of Action of Aripiprazole-d8 as an Internal Standard
Aripiprazole-d8 is the deuterated analog of Aripiprazole, an atypical antipsychotic.[6][7] Its function as an internal standard is to mimic the behavior of Aripiprazole throughout the entire analytical process. When a known amount of Aripiprazole-d8 is added to a plasma sample containing an unknown quantity of Aripiprazole, both molecules are subjected to the same potential for loss during extraction and the same degree of ionization variability in the mass spectrometer.
The mass spectrometer can readily differentiate between Aripiprazole and Aripiprazole-d8 due to their mass difference.[3] In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for each compound. For instance, published methods monitor transitions such as m/z 448.2 → 285.2 for Aripiprazole and m/z 456.3 → 293.07 for Aripiprazole-d8.[6] The quantification is then based on the ratio of the peak area of the Aripiprazole transition to the peak area of the Aripiprazole-d8 transition. This ratio is what is used to construct the calibration curve and determine the concentration of Aripiprazole in unknown samples.
The diagram below illustrates the core principle of how an internal standard corrects for analytical variability.
Diagram 1: Principle of Internal Standard Correction
Data Presentation: Properties of Aripiprazole and Aripiprazole-d8
The selection of Aripiprazole-d8 as an internal standard is based on its structural similarity and mass difference from the analyte, Aripiprazole. The following table summarizes key quantitative data relevant to their use in a bioanalytical method.
| Property | Aripiprazole | Aripiprazole-d8 | Rationale for Use as Internal Standard |
| Chemical Formula | C₂₃H₂₇Cl₂N₃O₂ | C₂₃H₁₉D₈Cl₂N₃O₂ | Identical base structure ensures similar chemical behavior. |
| Monoisotopic Mass | ~447.15 g/mol | ~455.20 g/mol | Mass difference allows for distinct detection by the mass spectrometer without interfering with each other's signals.[2] |
| Precursor Ion (m/z) | 448.2 | 456.3 | These represent the protonated molecules [M+H]⁺ that are selected in the first quadrupole of the mass spectrometer.[6] |
| Product Ion (m/z) | 285.2 | 293.07 | These are specific fragments generated by collision-induced dissociation, providing high selectivity for quantification.[6] |
| Chromatographic Elution | Co-elutes with Aripiprazole-d8 | Co-elutes with Aripiprazole | Ensures both compounds experience the same matrix effects at the same time.[1][2] |
Experimental Protocols: A Typical Bioanalytical Workflow
The quantification of Aripiprazole in biological matrices using Aripiprazole-d8 as an internal standard typically involves sample preparation, liquid chromatography, and tandem mass spectrometry (LC-MS/MS).
The general workflow is depicted in the following diagram:
Diagram 2: Bioanalytical Workflow for Aripiprazole
Detailed Example Protocol: Protein Precipitation
This protocol provides a general framework for the analysis of Aripiprazole in human plasma.[1][7] Specific parameters may require optimization.
-
Materials and Reagents :
-
Aripiprazole and Aripiprazole-d8 reference standards.
-
Human plasma (blank and study samples).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium formate.
-
Formic acid.
-
Deionized water.
-
-
Preparation of Solutions :
-
Stock Solutions : Prepare individual stock solutions of Aripiprazole and Aripiprazole-d8 in methanol (e.g., at 1 mg/mL).
-
Working Standard Solutions : Prepare serial dilutions of the Aripiprazole stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution : Prepare a working solution of Aripiprazole-d8 (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Sample Preparation :
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.
-
Add 20 µL of the Aripiprazole-d8 internal standard working solution.[7]
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 rpm for 5 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions :
-
LC System : UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column : A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm).[8]
-
Mobile Phase : A gradient or isocratic elution using a combination of water and methanol containing modifiers like 0.1% formic acid and 2 mM ammonium acetate.[7]
-
Flow Rate : e.g., 0.4 mL/min.
-
Injection Volume : 5 µL.
-
MS System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
The Isotope Effect: A Potential Consideration
While deuterated standards are nearly ideal, the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[1] In reversed-phase liquid chromatography, the deuterated compound may elute slightly earlier than the non-deuterated analyte. While often negligible, this effect should be monitored during method development to ensure that the analyte and internal standard peaks are sufficiently close to experience the same matrix effects.
The logical relationship between Aripiprazole and its deuterated internal standard is summarized in the diagram below.
Diagram 3: Aripiprazole vs. Aripiprazole-d8
Conclusion
Aripiprazole-d8 serves as the ideal internal standard for the bioanalysis of Aripiprazole due to its fundamental mechanism of action, which relies on its near-identical physicochemical properties to the analyte. By co-eluting and exhibiting the same behavior during sample extraction and ionization, it provides a reliable means to correct for analytical variability. This correction is the cornerstone of robust, accurate, and precise LC-MS/MS methods required for therapeutic drug monitoring, pharmacokinetic studies, and other applications in drug development. The principles outlined in this guide provide a comprehensive framework for researchers and scientists to effectively implement Aripiprazole-d8 in their quantitative workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Gold Standard: Deuterated Aripiprazole in Quantitative Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole, an atypical antipsychotic, is widely prescribed for the treatment of various psychiatric disorders. Accurate and precise quantification of aripiprazole and its active metabolite, dehydroaripiprazole, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard is paramount for achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification. Deuterated aripiprazole, most commonly aripiprazole-d8, serves as the ideal internal standard, as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for matrix effects and variability in the analytical process.[1][2][3] This technical guide provides a comprehensive overview of the application of deuterated aripiprazole in mass spectrometry, including detailed experimental protocols, quantitative data, and visual representations of key processes.
Core Principles: The Role of Deuterated Internal Standards
In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is used for quantification. An ideal IS should co-elute with the analyte and experience similar ionization efficiency and matrix effects. Deuterated analogs of the analyte are considered the "gold standard" for internal standards because their chemical and physical properties are almost identical to the unlabeled drug, with the only significant difference being their mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[3] Aripiprazole-d8, where eight hydrogen atoms are replaced by deuterium, is a commonly used and commercially available deuterated internal standard for aripiprazole analysis.[2][4]
Quantitative Data for Mass Spectrometry
The following tables summarize key quantitative parameters for the analysis of aripiprazole using deuterated aripiprazole as an internal standard. These parameters are essential for setting up and validating an LC-MS/MS method.
Table 1: Mass Spectrometry Parameters for Aripiprazole and Deuterated Aripiprazole
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Aripiprazole | 448.35 | 285.09 | Positive Electrospray (ESI+) |
| Aripiprazole-d8 | 456.2 | 293.2 | Positive Electrospray (ESI+) |
Data sourced from multiple validated LC-MS/MS methods.[2]
Table 2: Chromatographic Conditions for Aripiprazole Analysis
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., UPLC BEH C18, Aquasil C18)[2][5] |
| Mobile Phase | Acetonitrile and water with additives like formic acid or ammonium trifluoroacetate. A common composition is acetonitrile: 0.1% formic acid in water (70:30, v/v).[2] |
| Flow Rate | 0.2 - 0.5 mL/min[1] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
These are representative conditions and may require optimization for specific instrumentation and applications.
Experimental Protocols
This section provides detailed methodologies for the quantitative analysis of aripiprazole in human plasma using deuterated aripiprazole as an internal standard.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from validated methods for the extraction of aripiprazole from human plasma.[2][5]
Materials:
-
Human plasma samples
-
Aripiprazole and Aripiprazole-d8 stock solutions in methanol
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium hydroxide solution
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of aripiprazole-d8 internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Vortex for 10 seconds to mix.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the instrumental analysis of the prepared samples.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2][4]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
Procedure:
-
Equilibrate the LC system with the mobile phase until a stable baseline is achieved.
-
Set the mass spectrometer to operate in positive ion mode and Multiple Reaction Monitoring (MRM) mode.
-
Program the MRM transitions for aripiprazole (e.g., m/z 448.35 → 285.09) and aripiprazole-d8 (e.g., m/z 456.2 → 293.2).[2]
-
Optimize mass spectrometer parameters such as declustering potential, collision energy, and source temperature.
-
Inject a series of calibration standards, quality control samples, and the unknown samples.
-
Acquire and process the data using appropriate software. The concentration of aripiprazole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Aripiprazole Signaling Pathway
Aripiprazole's mechanism of action is complex, primarily involving partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[6][7][8] This unique profile is thought to stabilize the dopamine system.[9]
Caption: Aripiprazole's multimodal action on key neurotransmitter receptors.
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of aripiprazole in a biological sample using a deuterated internal standard.
Caption: Bioanalytical workflow for aripiprazole quantification.
Logical Relationship: Analyte and Internal Standard
This diagram depicts the fundamental relationship between aripiprazole and its deuterated internal standard in mass spectrometry.
Caption: Analyte and internal standard relationship in MS.
Conclusion
The use of deuterated aripiprazole as an internal standard is indispensable for the accurate and precise quantification of aripiprazole in biological matrices by LC-MS/MS. This technical guide has provided the essential quantitative data, detailed experimental protocols, and clear visual diagrams to aid researchers, scientists, and drug development professionals in the implementation of robust and reliable bioanalytical methods. Adherence to these principles and methodologies will ensure the generation of high-quality data for a wide range of applications, from preclinical pharmacokinetic studies to clinical therapeutic drug monitoring.
References
- 1. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Stability and Storage of Aripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the stability and storage conditions for Aripiprazole-d8. Due to a lack of publicly available stability studies specifically conducted on Aripiprazole-d8, this guide is largely based on data from forced degradation studies of Aripiprazole. The deuteration at the butoxy chain is not expected to significantly alter the core molecule's susceptibility to the degradation pathways discussed herein. However, researchers should consider these recommendations as a baseline and conduct their own stability studies for critical applications.
Introduction
Aripiprazole-d8 is a deuterated analog of Aripiprazole, an atypical antipsychotic medication. It is commonly used as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Aripiprazole. Ensuring the stability of Aripiprazole-d8 throughout its lifecycle—from synthesis and storage to sample analysis—is critical for generating accurate and reliable data. This technical guide summarizes the known stability profile of Aripiprazole, which is expected to be comparable to Aripiprazole-d8, and provides recommendations for its proper storage and handling.
Recommended Storage Conditions
To maintain the integrity and purity of Aripiprazole-d8, specific storage conditions are recommended. These conditions are designed to minimize degradation from environmental factors.
| Parameter | Recommended Condition | Source(s) |
| Temperature | -20°C for long-term storage. May be stored at 4°C for short-term use. Some suppliers also indicate storage at room temperature is acceptable. | [1][2][3] |
| Light | Protect from light. | [4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen) for optimal stability, especially for solutions. | [4] |
| Form | Can be stored as a solid or in a solution. For solutions, -80°C is recommended for storage longer than one month. | [4] |
Stability Profile: Forced Degradation Studies on Aripiprazole
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. The following sections detail the outcomes of such studies on Aripiprazole, which serve as a proxy for Aripiprazole-d8.
Summary of Degradation under Stress Conditions
| Stress Condition | Reagents and Conditions | Observation | Degradation Products Identified | Source(s) |
| Acid Hydrolysis | 1 M HCl, heat | Degradation observed. | Specific degradation products not fully elucidated in all studies, but some breakdown occurs. | [1][2] |
| Base Hydrolysis | 1 M NaOH, heat | Significant degradation observed. | Not explicitly detailed in the provided results. | [1] |
| Oxidation | 3% H2O2, heat | Significant degradation. | Impurity C (structure not specified), Aripiprazole N-oxide. | [5][6] |
| Thermal Degradation | Heat (e.g., 80°C) | Degradation observed. | Unspecified degradation products. | [1][7] |
| Photodegradation | Exposure to UV and visible light | Stable. | No significant degradation. | [6] |
Known Degradation Products
Forced degradation studies on Aripiprazole have identified several impurities and degradation products. While the exact structures are not always provided in the search results, some key products have been mentioned:
-
Impurity C: Formed under oxidative stress. Its specific structure is not detailed in the available abstracts.[6]
-
Aripiprazole N-oxide: A known degradation product resulting from oxidation.[5]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and verifying stability studies. The following are generalized protocols based on the methodologies described in the cited literature for Aripiprazole.
Forced Degradation Study Protocol
This protocol outlines a typical procedure for conducting forced degradation studies on Aripiprazole.
Caption: Workflow for a Forced Degradation Study.
Stability-Indicating HPLC-UV/LC-MS Method
A robust analytical method is essential to separate and quantify the parent compound from its degradation products.
-
Column: A reversed-phase column, such as a C18 or C8, is typically used.[1]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is common.[2]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or mass spectrometry for identification of degradation products.[2]
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[1]
Potential Degradation Pathway
Based on the forced degradation studies of Aripiprazole, a primary degradation pathway involves oxidation of the piperazine nitrogen.
Caption: Oxidative Degradation Pathway of Aripiprazole.
Handling and Safety Precautions
When working with Aripiprazole-d8, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a fume hood.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste in accordance with local regulations.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of degradation impurities in aripiprazole oral solution using LC–MS and development of validated stabili… [ouci.dntb.gov.ua]
- 5. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
A-d8: A Comprehensive Technical Guide to Commercial Sources and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources for Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole. It further details the requisite experimental protocols for the stringent assessment of its chemical and isotopic purity, crucial for its application in research and clinical development.
Commercial Availability and Purity Specifications
Aripiprazole-d8 is available from several specialized chemical suppliers who provide reference standards and isotopically labeled compounds for research purposes. The purity of these commercial preparations is a critical parameter for their use in sensitive analytical applications such as pharmacokinetic studies and as internal standards in bioanalytical assays. The following table summarizes the commercially available sources and their stated purity specifications.
| Supplier | Product Name | CAS Number | Stated Purity | Format |
| LGC Standards | Aripiprazole-d8 | 1089115-06-9 | >95% (HPLC) | Neat |
| Cerilliant (a brand of MilliporeSigma) | Aripiprazole-D8 | 1089115-04-7 | Not explicitly stated, sold as a Certified Reference Material at 100 µg/mL in Acetonitrile | Solution |
| Simson Pharma Limited | Aripiprazole-D8 | 1089115-04-7 | Accompanied by a Certificate of Analysis | Not specified |
| Cayman Chemical | Aripiprazole-d8 | 1089115-04-7 | ≥99% deuterated forms (d1-d8) | Solid |
| Sussex Research Laboratories Inc. | Aripiprazole-d8 | 1089115-06-9 | Isotopic Enrichment: >95% | Not specified |
| Pharmaffiliates | Aripiprazole-d8 (Butyl-d8) | 1089115-04-7 | Not explicitly stated | Not specified |
It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier, which will provide detailed information on the chemical and isotopic purity, as well as the methods used for their determination.
Experimental Protocols for Purity Assessment
The comprehensive quality control of Aripiprazole-d8 necessitates the determination of both its chemical purity (presence of non-deuterated Aripiprazole and other related impurities) and its isotopic purity (the degree and location of deuterium incorporation).
Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A robust method for assessing the chemical purity of Aripiprazole-d8 can be adapted from the United States Pharmacopeia (USP) monograph for Aripiprazole.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Column: C18, 4.6 mm x 25 cm; 5-µm packing (L1)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Aripiprazole Reference Standard (for comparison)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Procedure:
-
Standard Solution Preparation: Prepare a solution of Aripiprazole Reference Standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration.
-
Sample Solution Preparation: Prepare a solution of Aripiprazole-d8 in the same diluent to a similar concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The chemical purity is determined by comparing the peak area of Aripiprazole-d8 to the total area of all peaks in the chromatogram. The presence of unlabeled Aripiprazole can be identified by comparing the retention time with the Aripiprazole Reference Standard.
Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the definitive technique for determining the isotopic enrichment and distribution in Aripiprazole-d8.[3]
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
LC-MS Conditions:
-
Column: A suitable C18 column for LC-MS applications.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: A suitable gradient to ensure the elution of Aripiprazole-d8 as a sharp peak.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer Mode: Full scan, high-resolution mode.
-
Mass Range: A range that includes the molecular ions of unlabeled Aripiprazole and all possible deuterated isotopologues (e.g., m/z 440-470).
Procedure:
-
Sample Preparation: Prepare a dilute solution of Aripiprazole-d8 in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system. Acquire high-resolution mass spectra.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule of Aripiprazole-d8 ([M+H]+).
-
Examine the isotopic cluster of this peak. The relative intensities of the peaks corresponding to the different isotopologues (d0 to d8) are used to calculate the isotopic distribution and the overall isotopic enrichment.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d8) relative to all other isotopologues.
-
Structural Confirmation and Isotopic Distribution by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, can be used to confirm the positions of deuterium labeling and to provide an independent measure of isotopic enrichment.
Instrumentation:
-
High-field NMR Spectrometer
Procedure:
-
¹H NMR: The absence or significant reduction of signals at specific chemical shifts in the ¹H NMR spectrum, when compared to the spectrum of unlabeled Aripiprazole, confirms the locations of deuterium incorporation.
-
²H NMR: The presence of signals in the ²H NMR spectrum directly indicates the positions of the deuterium atoms.
-
Quantitative NMR (qNMR): By using an internal standard with a known concentration, qNMR can be employed to determine the absolute concentration of the deuterated species and, by extension, its purity.
Visualizing the Workflow and Key Relationships
To better illustrate the processes involved in the quality control and application of Aripiprazole-d8, the following diagrams have been generated using the DOT language.
Caption: Quality Control and Application Workflow for Aripiprazole-d8.
Caption: Interrelationship of Analytical Techniques for Purity Assessment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Fate of Aripiprazole-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole, an atypical antipsychotic, is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. Its deuterated analog, Aripiprazole-d8, is commonly used as an internal standard in pharmacokinetic studies due to its similar chemical properties. Understanding the in vitro metabolic fate of Aripiprazole-d8 is crucial for interpreting analytical results and for drug development professionals engaged in metabolic profiling. This technical guide provides an in-depth overview of the in vitro biotransformation of Aripiprazole-d8, detailing the enzymatic pathways, resulting metabolites, and experimental protocols for their characterization. While specific kinetic data for the deuterated form is not extensively available, the metabolic pathways are considered analogous to those of aripiprazole.
Metabolic Pathways and Key Enzymes
The in vitro metabolism of aripiprazole, and by extension Aripiprazole-d8, is predominantly mediated by CYP3A4 and CYP2D6 enzymes through three main biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[1][2][3][4]
-
Dehydrogenation: This pathway leads to the formation of dehydroaripiprazole (OPC-14857), the major active metabolite of aripiprazole.[1][2][3][4] Both CYP3A4 and CYP2D6 are involved in this process.[5]
-
Hydroxylation: Aromatic hydroxylation is another significant metabolic route, also catalyzed by CYP3A4 and CYP2D6.[1][4]
-
N-dealkylation: This reaction is primarily catalyzed by CYP3A4 and results in the formation of OPC-3373.[6]
Dehydroaripiprazole itself is further metabolized, also by CYP3A4 and CYP2D6.[5]
Quantitative Analysis of Metabolite Formation
The following table summarizes the key enzymes and their roles in the metabolism of aripiprazole, which is expected to be comparable for Aripiprazole-d8.
| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite(s) |
| Dehydrogenation | CYP3A4, CYP2D6 | Dehydroaripiprazole (OPC-14857) |
| Hydroxylation | CYP3A4, CYP2D6 | Various hydroxylated metabolites |
| N-dealkylation | CYP3A4 | OPC-3373 |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
A common in vitro method to study the metabolic fate of a drug involves incubation with human liver microsomes (HLMs), which are rich in CYP enzymes.
Materials:
-
Aripiprazole-d8
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add Aripiprazole-d8 to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the substrate should be chosen based on the expected physiological concentrations and the desired kinetic profile.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
Analytical Method: LC-MS/MS for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Aripiprazole-d8 and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Aripiprazole-d8 and its metabolites need to be determined by direct infusion of the analytical standards.
Visualizations
Caption: Metabolic pathways of Aripiprazole-d8.
Caption: In vitro metabolism experimental workflow.
Conclusion
The in vitro metabolic fate of Aripiprazole-d8 mirrors that of aripiprazole, with CYP3A4 and CYP2D6 playing pivotal roles in its biotransformation through dehydrogenation, hydroxylation, and N-dealkylation. The primary active metabolite formed is dehydroaripiprazole. This technical guide provides a foundational understanding of these processes and outlines standard experimental protocols for their investigation. For researchers and drug development professionals, a thorough characterization of the in vitro metabolism of Aripiprazole-d8 is essential for the accurate interpretation of pharmacokinetic data and for guiding further drug development efforts. Further studies to determine the specific enzyme kinetics for Aripiprazole-d8 would provide a more complete quantitative picture of its metabolic profile.
References
- 1. ClinPGx [clinpgx.org]
- 2. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Quantitative levels of aripiprazole parent drug and metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
Aripiprazole-d8 (CAS Number: 1089115-04-7): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Aripiprazole-d8, a deuterated isotopologue of the atypical antipsychotic drug Aripiprazole. Aripiprazole-d8 is an essential tool in pharmacokinetic and bioequivalence studies, serving as an ideal internal standard for the quantitative analysis of Aripiprazole in biological matrices by mass spectrometry. This document details the physicochemical properties, synthesis, and analytical applications of Aripiprazole-d8. Furthermore, it elucidates the pharmacological context of Aripiprazole, including its mechanism of action and associated signaling pathways. Detailed experimental protocols for the synthesis of Aripiprazole-d8 and its use in validated bioanalytical methods are provided to support researchers in the fields of drug metabolism, pharmacokinetics, and clinical analysis.
Introduction
Aripiprazole is an atypical antipsychotic medication utilized in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, combined with 5-HT2A antagonist activity, contributes to its efficacy and tolerability.[2][3] To accurately quantify Aripiprazole concentrations in biological samples, a stable isotope-labeled internal standard is indispensable for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Aripiprazole-d8, with the CAS number 1089115-04-7, serves this critical role. The incorporation of eight deuterium atoms on the butoxy chain provides a distinct mass shift from the parent drug without significantly altering its physicochemical properties, making it an ideal internal standard for correcting matrix effects and variability during sample preparation and analysis.[4][5]
Physicochemical Properties
Aripiprazole-d8 is a deuterated form of Aripiprazole where eight hydrogen atoms on the butoxy side chain have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, which is essential for its use as an internal standard in mass spectrometry.
| Property | Aripiprazole | Aripiprazole-d8 |
| CAS Number | 129722-12-9 | 1089115-04-7 |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₂ | C₂₃H₁₉D₈Cl₂N₃O₂ |
| Molecular Weight | 448.4 g/mol [1] | 456.4 g/mol [6][7] |
| Appearance | White solid | Off-White to Light Brown Solid[8] |
| Melting Point | Not specified | 123-126°C[8] |
| Solubility | Not specified | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly, Sonicated)[8] |
| Purity (Isotopic) | Not applicable | ≥99% deuterated forms (d₁-d₈)[7] |
Synthesis of Aripiprazole-d8
The synthesis of Aripiprazole-d8 can be achieved through a multi-step process, as outlined in patent literature.[9] The key starting material for introducing the deuterium atoms is 1,4-dichlorobutane-d8.
Synthesis Workflow
Caption: Synthetic pathway for Aripiprazole-d8.
Experimental Protocol for Synthesis
The following protocol is a detailed representation of the synthesis process described in the patent literature.[9]
Step 1: Synthesis of 7-(4-chlorobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone (Intermediate II)
-
To a 1000 mL three-necked flask, add 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (1.63g, 10mmol), potassium carbonate (2.48g, 18mmol), and 80 mL of anhydrous acetonitrile.
-
Purge the flask with nitrogen gas and stir the mixture for 5 minutes.
-
Add 1,4-dichlorobutane-d8 (22.6g, 150mmol) to the reaction mixture.
-
Purge with nitrogen three times and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C and maintain for 3 hours.
-
Monitor the reaction progress by TLC and LC-MS to ensure the consumption of the starting material.
-
After completion, cool the reaction to room temperature.
-
Add 30 mL of water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic phases, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel (200-300 mesh) using an eluent of ethyl acetate:petroleum ether (6:1 v/v) to obtain a light yellow solid (Intermediate II).
Step 2: Synthesis of N-Boc-4-(2,3-dichlorophenyl)piperazine (Intermediate IV)
-
In a suitable reaction vessel, dissolve N-Boc-piperazine and 1-bromo-2,3-dichlorobenzene in a polar solvent.
-
Add a suitable base, a palladium catalyst, and a phosphorus-based ligand.
-
Heat the reaction mixture under an inert atmosphere to facilitate the Buchwald-Hartwig amination.
-
Upon completion, work up the reaction mixture to isolate the crude Intermediate IV.
-
Purify the crude product by appropriate chromatographic techniques.
Step 3: Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate V)
-
Dissolve Intermediate IV in a suitable solvent.
-
Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to remove the Boc protecting group.
-
Stir the reaction mixture at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the product.
-
Purify the crude Intermediate V to obtain the desired product.
Step 4: Synthesis and Purification of Aripiprazole-d8
-
In a reaction vessel, combine Intermediate II (1 molar equivalent), Intermediate V (1-1.8 molar equivalents), and potassium carbonate (1.5-3.0 molar equivalents) in acetonitrile.
-
Heat the reaction mixture to 70-110°C for 2-5 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Aripiprazole-d8.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and n-hexane to yield high-purity Aripiprazole-d8.
Analytical Applications
Aripiprazole-d8 is primarily used as an internal standard for the quantification of Aripiprazole in biological matrices such as plasma and serum.[5][10] Its use in validated bioanalytical methods is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.
Bioanalytical Method Workflow using Aripiprazole-d8
Caption: Bioanalytical workflow for Aripiprazole quantification.
Experimental Protocol for UHPLC-MS/MS Quantification
The following is a representative protocol for the quantification of Aripiprazole in human plasma using Aripiprazole-d8 as an internal standard, based on published methods.[5][10][11]
4.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of Aripiprazole-d8 working solution (internal standard).
-
Vortex mix for 1 minute.
-
Add 600 µL of the extraction solvent (e.g., a mixture of organic solvents).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UHPLC-MS/MS system.
4.2.2. UHPLC-MS/MS Conditions
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (70:30, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Aripiprazole: m/z 448.2 → 285.2; Aripiprazole-d8: m/z 456.3 → 293.07[11] |
4.2.3. Bioanalytical Method Validation
The method should be validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[4][12] Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Calibration Curve: Establish the relationship between concentration and response over a defined range.
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true values and the degree of scatter in the data.
-
Stability: Assess the stability of the analyte and internal standard under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Pharmacology of Aripiprazole
Understanding the pharmacology of the parent compound, Aripiprazole, is crucial for interpreting the data obtained using Aripiprazole-d8 in research and clinical settings.
Mechanism of Action
Aripiprazole's unique mechanism of action is characterized by its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and its antagonist activity at serotonin 5-HT2A receptors.[2][3] This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic effects.
-
Dopamine D2 Partial Agonism: In brain regions with excessive dopamine activity (e.g., the mesolimbic pathway in psychosis), Aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas with low dopamine levels (e.g., the mesocortical pathway associated with negative symptoms), it acts as a functional agonist, increasing dopaminergic activity.[13]
-
Serotonin 5-HT1A Partial Agonism: This activity may contribute to the anxiolytic and antidepressant effects of Aripiprazole.
-
Serotonin 5-HT2A Antagonism: This is a common feature of atypical antipsychotics and is believed to reduce the risk of extrapyramidal side effects and may also contribute to the improvement of negative and cognitive symptoms.
Signaling Pathways
The interaction of Aripiprazole with its target receptors initiates a cascade of intracellular signaling events. While the complete picture is still under investigation, key pathways are believed to be modulated.
Caption: Aripiprazole's interaction with key signaling pathways.
Conclusion
Aripiprazole-d8 is an indispensable analytical tool for researchers and clinicians working with Aripiprazole. Its physicochemical properties make it an excellent internal standard for robust and reliable bioanalytical methods. This guide has provided a comprehensive overview of Aripiprazole-d8, including its synthesis, analytical applications, and the pharmacological context of its parent compound. The detailed experimental protocols and visual workflows are intended to serve as a valuable resource for the scientific community, facilitating accurate and reproducible research in the field of antipsychotic drug development and therapeutic monitoring.
References
- 1. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy)-3,4-dihydro-2(1H)-quinolinone | C23H27Cl2N3O2 | CID 25145107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Aripiprazole-d8 CAS#: 1089115-06-9 [chemicalbook.com]
- 9. CN108218771A - Deuterated Aripiprazole and its preparation method and application - Google Patents [patents.google.com]
- 10. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. psychscenehub.com [psychscenehub.com]
Aripiprazole-d8: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the core physicochemical properties, analytical methodologies, and pharmacological context of Aripiprazole-d8. This deuterated analog of the atypical antipsychotic Aripiprazole serves as a valuable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
Core Physicochemical Data
The fundamental properties of Aripiprazole-d8 are summarized below, providing a clear reference for experimental design and analysis.
| Property | Value | Source(s) |
| Chemical Formula | C₂₃H₁₉D₈Cl₂N₃O₂ | [1][2][3][4][5] |
| Molecular Weight | 456.4 g/mol | [6] |
| Monoisotopic Mass | 455.1982465 Da | [6] |
| CAS Number | 1089115-06-9 | [6][7] |
| Appearance | Off-White Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Condition | 2-8°C | [1] |
Pharmacological Profile: Mechanism of Action
Aripiprazole-d8 is the deuterated form of Aripiprazole and is expected to have the same mechanism of action. Aripiprazole exhibits a unique pharmacological profile, primarily acting as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at the 5-HT₂ₐ receptor.[8][9] This "dopamine-serotonin system stabilizer" activity modulates neurotransmission in key neural circuits.[10]
In hyperdopaminergic conditions, as seen in psychosis, aripiprazole acts as a functional antagonist, reducing excessive dopamine signaling.[10] Conversely, in hypodopaminergic states, it exhibits agonist activity, enhancing dopaminergic tone.[10] This dual action is thought to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder with a relatively low incidence of extrapyramidal side effects.[8]
The following diagram illustrates the primary signaling pathway of Aripiprazole.
Experimental Protocols
Accurate quantification of Aripiprazole-d8 is critical for its use as an internal standard. The following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are provided as a foundation for method development.
HPLC Method for Quantification
This protocol outlines a general Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of Aripiprazole and its deuterated analog.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11][12]
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typical. A common starting point is a ratio of Acetonitrile:Methanol:Buffer (20:40:40 v/v/v) with the buffer pH adjusted to 3.5.[12]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[11][12]
-
Detection Wavelength: Detection is typically performed at 254 nm.[11][12]
-
Injection Volume: 20 µL.[13]
-
Run Time: Approximately 10-12 minutes.[11]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Aripiprazole-d8 in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solution to prepare a series of working standards in the desired concentration range (e.g., 5-25 µg/mL).[12]
-
Sample Preparation: For analysis of bulk drug or formulations, accurately weigh the sample, dissolve in the diluent, and sonicate to ensure complete dissolution. Filter the sample through a 0.22 µm filter before injection.
The following diagram illustrates a typical workflow for HPLC analysis.
References
- 1. Aripiprazole D8 - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Aripiprazole-D8 | CAS No- 1089115-04-7 | Simson Pharma Limited [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy)-3,4-dihydro-2(1H)-quinolinone | C23H27Cl2N3O2 | CID 25145107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. asianpubs.org [asianpubs.org]
- 12. jipbs.com [jipbs.com]
- 13. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity of Aripiprazole-d8 for Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Aripiprazole-d8, a critical internal standard for the quantitative analysis of the atypical antipsychotic drug, Aripiprazole. This document details the importance of isotopic purity, methods for its determination, and its application in bioanalytical assays.
Introduction to Aripiprazole-d8 as an Internal Standard
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Accurate quantification of Aripiprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Aripiprazole-d8, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Aripiprazole-d8 is a deuterated analog of Aripiprazole where eight hydrogen atoms have been replaced by deuterium. This substitution results in a molecule with nearly identical physicochemical properties to the unlabeled analyte but with a distinct mass, allowing for its differentiation in a mass spectrometer. The co-elution of the analyte and the SIL-IS helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.
The Critical Role of Isotopic Purity
The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy of quantitative bioanalysis. It is defined as the percentage of the compound that is enriched with the desired number of deuterium atoms.[2] For Aripiprazole-d8, the ideal composition would be 100% of the molecules containing eight deuterium atoms. However, due to the complexities of chemical synthesis, complete deuteration is not always achieved, resulting in a distribution of isotopologues (molecules with varying numbers of deuterium atoms, e.g., d7, d6, d5, etc.).
The presence of lower-mass isotopologues, particularly the unlabeled analyte (d0), can interfere with the quantification of the target analyte, leading to inaccurate results. Therefore, a thorough characterization of the isotopic distribution of Aripiprazole-d8 is essential before its use as an internal standard. High isotopic purity, typically with the d8 species being the most abundant and minimal presence of lower isotopologues, is required for reliable quantitative analysis.
Quantitative Data on Isotopic Purity
The isotopic distribution of Aripiprazole-d8 is determined using high-resolution mass spectrometry (HRMS). The data is typically presented in a Certificate of Analysis (CoA) provided by the supplier. While a specific CoA for a single batch is not publicly available, the following tables represent typical data for a high-quality Aripiprazole-d8 standard suitable for quantitative analysis.
Table 1: Representative Isotopic Distribution of Aripiprazole-d8
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Relative Abundance (%) |
| Aripiprazole-d0 | d0 | 449.15 | < 0.1 |
| Aripiprazole-d1 | d1 | 450.16 | < 0.1 |
| Aripiprazole-d2 | d2 | 451.16 | < 0.2 |
| Aripiprazole-d3 | d3 | 452.17 | < 0.5 |
| Aripiprazole-d4 | d4 | 453.18 | < 1.0 |
| Aripiprazole-d5 | d5 | 454.18 | < 2.0 |
| Aripiprazole-d6 | d6 | 455.19 | ~ 5.0 |
| Aripiprazole-d7 | d7 | 456.19 | ~ 15.0 |
| Aripiprazole-d8 | d8 | 457.20 | > 75.0 |
Table 2: Summary of Isotopic Purity Specifications for Aripiprazole-d8
| Parameter | Specification |
| Chemical Purity (by HPLC) | > 98% |
| Isotopic Enrichment (d8) | ≥ 98 atom % D |
| Abundance of d0 Isotopologue | < 0.1% |
Experimental Protocols for Isotopic Purity Determination
A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is used to confirm the isotopic purity and the location of the deuterium labels.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
This protocol outlines the determination of the isotopic distribution of Aripiprazole-d8 using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
4.1.1. Sample Preparation
-
Prepare a stock solution of Aripiprazole-d8 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.
4.1.2. LC-HRMS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable to elute the Aripiprazole peak with good peak shape (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 400-500.
-
Resolution: ≥ 60,000.
4.1.3. Data Analysis
-
Acquire the full scan mass spectrum of the Aripiprazole-d8 peak.
-
Extract the ion chromatograms for each expected isotopologue (d0 to d8).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
Correct for the natural isotopic abundance of carbon-13.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ²H NMR are used to confirm the positions of the deuterium labels and to provide an orthogonal assessment of isotopic enrichment.
4.2.1. Sample Preparation
-
Dissolve 5-10 mg of Aripiprazole-d8 in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) for ¹H NMR analysis.
-
For ²H NMR, dissolve the sample in a non-deuterated solvent.
4.2.2. NMR Instrumentation and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at the positions expected to be deuterated confirms the location of the deuterium labels.
-
-
²H NMR:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the ²H spectrum at the chemical shifts corresponding to the deuterated positions confirms the labeling.
-
Visualizations
Aripiprazole Signaling Pathway
Aripiprazole's therapeutic effects are primarily mediated through its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and its antagonism at serotonin 5-HT2A receptors.[3][4][5][6] This complex interaction modulates downstream signaling pathways involved in neurotransmission.
Caption: Aripiprazole's interaction with key neurotransmitter receptors.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of Aripiprazole in a biological matrix using Aripiprazole-d8 as an internal standard.
Caption: Workflow for bioanalysis using a deuterated internal standard.
Conclusion
The isotopic purity of Aripiprazole-d8 is a cornerstone for its reliable use as an internal standard in the quantitative analysis of Aripiprazole. A comprehensive characterization of its isotopic distribution using high-resolution mass spectrometry and confirmation of the label positions by NMR spectroscopy are essential quality control steps. This guide provides researchers and drug development professionals with a foundational understanding of the principles, data interpretation, and experimental protocols necessary to ensure the accuracy and reliability of their bioanalytical methods. Adherence to these principles is critical for generating high-quality data in regulated and research environments.
References
- 1. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Aripiprazole in Human Plasma Using Aripiprazole-d8 as an Internal Standard by LC-MS/MS
References
- 1. ClinPGx [clinpgx.org]
- 2. Aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
protocol for "Aripiprazole-d8" in plasma sample analysis
An Application Note for the Bioanalysis of Aripiprazole in Human Plasma using Aripiprazole-d8 as an Internal Standard
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. Therapeutic Drug Monitoring (TDM) of aripiprazole and its active metabolite, dehydroaripiprazole, is crucial for optimizing therapeutic efficacy and minimizing adverse effects. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has become the gold standard for the quantification of aripiprazole in biological matrices due to its high sensitivity and selectivity.[1][2]
This application note provides a detailed protocol for the determination of aripiprazole in human plasma using Aripiprazole-d8, a stable isotope-labeled internal standard (IS), to ensure accuracy and precision. Two common sample preparation techniques are described: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Experimental Protocols
Materials and Reagents
-
Aripiprazole and Aripiprazole-d8 reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (blank)
-
SPE cartridges (e.g., Phenomenex Strata-X or Oasis PRiME HLB)[3][4]
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare stock solutions of aripiprazole and Aripiprazole-d8 by dissolving the accurately weighed standards in a suitable solvent like methanol or a methanol/water mixture.[5]
-
Working Standard Solutions: Perform serial dilutions of the aripiprazole stock solution with a methanol/water mixture to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Aripiprazole-d8 primary stock solution to a final concentration (e.g., 50 ng/mL) for spiking into plasma samples.
Sample Preparation
Two methods are presented for plasma sample preparation. SPE generally yields a cleaner extract, while PPT is faster.
Method A: Protein Precipitation (PPT) [1][6]
-
Pipette 50-200 µL of plasma sample into a microcentrifuge tube.
-
Add the Aripiprazole-d8 internal standard working solution.
-
Add 3 volumes of cold acetonitrile (e.g., 600 µL for 200 µL of plasma) to precipitate plasma proteins.[1]
-
Vortex mix the sample for 1 minute.[1]
-
Centrifuge at high speed (e.g., 3500 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is ready for injection, or it can be evaporated to dryness and reconstituted in the mobile phase.
Method B: Solid-Phase Extraction (SPE) [3][4]
-
Pipette 100-200 µL of plasma sample into a microcentrifuge tube.[3]
-
Add the Aripiprazole-d8 internal standard working solution.
-
Conditioning: Condition the SPE cartridge (e.g., Phenomenex Strata-X, 30mg) with 1 mL of methanol followed by 1 mL of water.[3][4]
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by a methanol/water solution to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable solvent, such as methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a specific volume of the mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| System | UHPLC System (e.g., Waters ACQUITY, Agilent 1200)[1] | UPLC System (e.g., Agilent 1290)[6] |
| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][4] | Phenomenex phenyl-hexyl C18 (50.0 × 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | 10mM Ammonium Formate in Water[3][4] | 0.1% Formic Acid and 2 mM Ammonium Acetate in Water[6] |
| Mobile Phase B | Methanol[3][4] | 0.1% Formic Acid and 2 mM Ammonium Acetate in Methanol[6] |
| Elution Mode | Isocratic: 85% B[3][4] | Gradient[6] |
| Flow Rate | 0.4 - 0.6 mL/min[1] | As per gradient table[6] |
| Column Temp. | 40°C[1] | 35°C[6] |
| Injection Vol. | 5 µL[1] | 2 µL[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex 4500)[1][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[3][8] |
| MRM Transition (Aripiprazole) | m/z 448.2 → 285.2[1] |
| MRM Transition (Aripiprazole-d8) | m/z 456.3 → 293.07[1] or m/z 456.2 → 293.2[8] |
| Dwell Time | 100 ms |
| Collision Energy (Aripiprazole) | 25 eV |
Method Validation Summary
The described methods have been validated according to regulatory guidelines. The tables below summarize the performance characteristics from various published methods.
Table 3: Linearity and Sensitivity
| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| SPE-UPLC-MS/MS[3][4] | 0.05 - 80 | 0.05 | >0.99 |
| µElution-SPE LC-MS/MS | 0.18 - 110 | 0.18 | Not specified |
| PPT-UHPLC-MS/MS[1] | 25 - 1000 | 25 | 0.998 |
| LLE-UPLC-MS/MS[8] | 2 - 1025 | 2.02 | 0.9995 |
Table 4: Accuracy, Precision, and Recovery
| Method Reference | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Mean Recovery (%) |
|---|---|---|---|---|---|
| SPE-UPLC-MS/MS [4] | Low, Mid, High | 1.20 - 3.72 | 1.95 - 2.89 | 97.4 - 101.9 | >96 |
| µElution-SPE LC-MS/MS | LLOQ, Low, Mid, High | Not specified | 2.9 - 10.3 | 98.9 - 108.9 | Not specified |
| LC-MS/MS [9] | Low, Mid, High | <10.8 | <9.2 | 93.3 - 105.0 | >85 |
Visualized Workflows
The following diagrams illustrate the sample preparation workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Aripiprazole in Human Plasma Using Aripiprazole-d8 by LC-MS/MS
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Accurate quantification of aripiprazole in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials to ensure optimal dosing and patient safety.[3][4] This document provides a detailed protocol for the quantification of aripiprazole in human plasma using a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with aripiprazole-d8 as the internal standard (IS).[3][5]
Aripiprazole's mechanism of action is complex, primarily involving partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[1][6][7] This unique pharmacological profile modulates dopaminergic and serotonergic neurotransmission.[8]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the quantification of aripiprazole in human plasma.
Materials and Reagents
-
Aripiprazole reference standard
-
Aripiprazole-d8 (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (drug-free, collected in K2EDTA tubes)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[9] or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)[10]
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm)[9]
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Sample Preparation
Sample preparation is a critical step to remove plasma proteins and other interferences. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used methods.[11][12] Protein precipitation is another viable, simpler alternative.[13]
Protocol 1: Solid-Phase Extraction (SPE) [9]
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 100 µL of human plasma, add a known concentration of aripiprazole-d8 internal standard. Vortex for 30 seconds. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) [10]
-
To 200 µL of human plasma, add the internal standard.
-
Add 1 mL of methyl tert-butyl ether (under alkaline conditions).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Protocol 3: Protein Precipitation [3]
-
To 200 µL of plasma containing the internal standard, add 600 µL of acetonitrile.[3]
-
Vortex for 1 minute.[3]
-
Centrifuge at 3500 rpm for 10 minutes at 4°C.[3]
-
Transfer 500 µL of the supernatant for injection.[3]
Liquid Chromatography Conditions
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[9]
-
Mobile Phase: Methanol:10 mM ammonium formate (85:15, v/v)[9]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 3-5 minutes
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[11][14]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[10]
-
MRM Transitions:
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for aripiprazole quantification based on published literature.
Table 1: Linearity and Sensitivity
| Parameter | Reported Value | Reference |
| Linearity Range | 0.05 - 80 ng/mL | [9] |
| 0.1 - 100 ng/mL | [10][15] | |
| 0.1 - 600 ng/mL | [11][14] | |
| 2 - 400 ng/mL | [16] | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [9] |
| 0.1 ng/mL | [15] | |
| 2 ng/mL | [16] |
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low, Mid, High | ≤ 4.8% | ≤ 4.8% | 97.4 - 101.9% | [9][10] |
| LLOQ, Low, Mid, High | < 15% | < 15% | Within ±15% of nominal | [14][15] |
Table 3: Recovery and Matrix Effect
| Parameter | Reported Value | Reference |
| Mean Extraction Recovery | > 96% | [9] |
| > 85% | [11][14] | |
| Matrix Effect | Minimal, compensated by IS | [9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for aripiprazole quantification.
Aripiprazole Signaling Pathway
Caption: Simplified signaling pathway of aripiprazole.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Aripiprazole-d8: Application Notes and Protocols for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Aripiprazole-d8 in pharmacokinetic (PK) studies. Aripiprazole-d8, a deuterated analog of the atypical antipsychotic aripiprazole, serves as an ideal internal standard (IS) for quantitative bioanalysis. Its near-identical chemical and physical properties to aripiprazole, but distinct mass, ensure accurate and precise quantification of the parent drug and its metabolites in biological matrices by minimizing variability during sample preparation and analysis.
Application Notes
Aripiprazole-d8 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of aripiprazole and its active metabolite, dehydroaripiprazole, in plasma and other biological fluids.[1][2] The use of a stable isotope-labeled internal standard like Aripiprazole-d8 is the gold standard in quantitative bioanalysis as it effectively corrects for matrix effects and variations in extraction recovery and instrument response.
The main applications of Aripiprazole-d8 in pharmacokinetic studies include:
-
Bioequivalence Studies: To compare the pharmacokinetic profiles of a generic formulation of aripiprazole to the innovator product.[3]
-
Therapeutic Drug Monitoring (TDM): To optimize patient dosing by maintaining plasma concentrations of aripiprazole and dehydroaripiprazole within the therapeutic range. The therapeutic reference range for aripiprazole is typically between 100 and 350 ng/mL, and for the active moiety (aripiprazole + dehydroaripiprazole) is between 150 and 500 ng/mL.[1]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of aripiprazole. Aripiprazole is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4 to form dehydroaripiprazole.[4][5][6]
-
In Vitro Biotransformation Studies: To study the metabolic pathways of aripiprazole in various in vitro systems, such as liver microsomes.[2]
Experimental Protocols
The following protocols are generalized from published methodologies and should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma using LC-MS/MS
This protocol is based on methods that utilize Aripiprazole-d8 as an internal standard for the simultaneous quantification of aripiprazole and its active metabolite, dehydroaripiprazole.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 50 µL of Aripiprazole-d8 working solution (as internal standard).[1]
-
Vortex mix for 1 minute.
-
Load the mixture onto a pre-conditioned solid-phase extraction cartridge (e.g., Phenomenex Strata-X).[3]
-
Wash the cartridge with an appropriate washing solution (e.g., 5% methanol in water).
-
Elute the analytes with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate).[3]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
3. Data Analysis
-
Quantify aripiprazole and dehydroaripiprazole by calculating the peak area ratio of the analyte to the internal standard (Aripiprazole-d8).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from LC-MS/MS methods using Aripiprazole-d8 as an internal standard.
Table 1: LC-MS/MS Method Parameters for Aripiprazole and Metabolite Quantification
| Parameter | Aripiprazole | Dehydroaripiprazole | Aripiprazole-d8 (IS) | Reference |
| MRM Transition (m/z) | 448.2 → 285.2 | 446.0 → 285.2 | 456.3 → 293.07 | [1][8] |
| Linear Range (ng/mL) | 0.5 - 50 | 0.05 - 5.0 | N/A | [2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.01 | N/A | [7] |
Table 2: Method Validation Summary
| Parameter | Aripiprazole | Dehydroaripiprazole | Reference |
| Mean Recovery (%) | >85% | >85% | [7][9] |
| Intra-day Precision (%CV) | <15% | <15% | [2] |
| Inter-day Precision (%CV) | <15% | <15% | [2] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [2] |
Visualizations
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study utilizing Aripiprazole-d8.
Caption: Workflow of a pharmacokinetic study using Aripiprazole-d8.
The following diagram illustrates the metabolic pathway of aripiprazole.
Caption: Primary metabolic pathway of aripiprazole.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Aripiprazole in Human Plasma using a UPLC-MS/MS Method with Aripiprazole-d8 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of aripiprazole in human plasma. The method utilizes aripiprazole-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple and efficient protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving aripiprazole.
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic efficacy is attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2][3] Therapeutic drug monitoring of aripiprazole is crucial for optimizing dosage regimens, ensuring patient compliance, and minimizing the risk of adverse effects. UPLC-MS/MS has become the gold standard for the bioanalysis of drugs like aripiprazole due to its high sensitivity, selectivity, and speed.[4][5] The use of a deuterated internal standard, such as aripiprazole-d8, is essential for correcting for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Aripiprazole and Aripiprazole-d8 certified reference materials were procured from a reputable supplier.
-
HPLC-grade methanol and acetonitrile were used.
-
Formic acid (LC-MS grade) was obtained.
-
Human plasma (with K3EDTA as anticoagulant) was sourced from an authorized vendor.
Instrumentation
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
Standard Solutions
Stock solutions of aripiprazole and aripiprazole-d8 were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solutions in a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A protein precipitation method was employed for sample preparation. To 50 µL of plasma sample, 20 µL of the aripiprazole-d8 internal standard working solution was added, followed by 150 µL of acetonitrile. The mixture was vortexed for 5 minutes and then centrifuged at 15,000 rpm for 8 minutes.[6] An aliquot of the supernatant was then transferred for UPLC-MS/MS analysis.
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[4][7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 4 minutes |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
| Ion Spray Voltage | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Aripiprazole | Aripiprazole-d8 |
| Precursor Ion (m/z) | 448.2[4] | 456.2[8] |
| Product Ion (m/z) | 285.2[4] | 293.2[8] |
| Dwell Time (ms) | Optimized for the specific instrument | Optimized for the specific instrument |
| Collision Energy (eV) | Optimized for the specific instrument | Optimized for the specific instrument |
Table 2: MRM Transitions for Aripiprazole and Aripiprazole-d8
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of aripiprazole in human plasma.
Linearity, Accuracy, and Precision
The method was found to be linear over a concentration range of 2 to 1025 ng/mL with a correlation coefficient (r²) of >0.999.[8] The accuracy and precision of the method were evaluated using QC samples at low, medium, and high concentrations. The intra- and inter-day precision were within acceptable limits, with a coefficient of variation (%CV) of less than 15%. The accuracy was also within the acceptable range of 85-115%.
| Parameter | Result |
| Linearity Range | 2 - 1025 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Lower Limit of Quantification (LLOQ) | 2.02 ng/mL[8] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
Table 3: Method Validation Summary
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of aripiprazole.
Aripiprazole Signaling Pathway
Caption: Simplified signaling pathway of aripiprazole's mechanism of action.
Conclusion
This application note presents a validated UPLC-MS/MS method for the rapid and reliable quantification of aripiprazole in human plasma using aripiprazole-d8 as an internal standard. The simple sample preparation procedure and short chromatographic run time make this method highly suitable for high-throughput analysis in a clinical research setting. The method's high sensitivity, specificity, and robustness ensure the generation of high-quality data for pharmacokinetic studies and therapeutic drug monitoring of aripiprazole.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 4. mdpi.com [mdpi.com]
- 5. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Solid-Phase Extraction of Aripiprazole from Human Plasma Using Aripiprazole-d8 as an Internal Standard
Application Note and Protocol
This document provides a detailed methodology for the solid-phase extraction (SPE) of aripiprazole from human plasma samples for quantitative analysis, utilizing its deuterated analog, Aripiprazole-d8, as an internal standard (IS). This method is particularly suited for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of aripiprazole.
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate and reliable quantification of aripiprazole in biological matrices is crucial for clinical and research purposes. Solid-phase extraction is a robust sample preparation technique that offers high recovery and cleanliness of the extract, minimizing matrix effects in subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Aripiprazole-d8 is essential for correcting for potential variability during sample processing and analysis, thereby ensuring the accuracy and precision of the results.
This application note details a validated SPE protocol coupled with UPLC-MS/MS for the sensitive and rapid determination of aripiprazole in human plasma.[1]
Experimental Protocol
This protocol is based on a validated method for the determination of aripiprazole in human plasma.[1]
Materials and Reagents
-
Aripiprazole reference standard
-
Aripiprazole-d8 (Internal Standard)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
-
Phenomenex Strata-X (30 mg, 1 cc) SPE cartridges[1]
Instrumentation
-
UPLC System: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
SPE Manifold
Preparation of Solutions
-
Mobile Phase: Prepare a solution of methanol and 10 mM ammonium formate (85:15, v/v).
-
Stock Solutions: Prepare individual stock solutions of aripiprazole and aripiprazole-d8 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the aripiprazole stock solution in a suitable diluent (e.g., 50% methanol) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of aripiprazole-d8 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation and Solid-Phase Extraction
-
Sample Pre-treatment: Thaw frozen plasma samples at room temperature. To 100 µL of plasma in a clean microcentrifuge tube, add a specified volume of the aripiprazole-d8 internal standard working solution and vortex briefly.[1]
-
SPE Cartridge Conditioning: Condition the Phenomenex Strata-X SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
UPLC-MS/MS Analysis
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Methanol: 10 mM ammonium formate (85:15, v/v) with isocratic elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Aripiprazole: Monitor the appropriate precursor to product ion transition (e.g., m/z 448.03 → 285.14).[2]
-
Aripiprazole-d8: Monitor the appropriate precursor to product ion transition.
-
Data Presentation
The following tables summarize the quantitative data obtained from a validated method utilizing this protocol.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 80 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Mean Extraction Recovery | > 96% |
| Intra-batch Precision (% CV) | 1.20 - 3.72% |
| Inter-batch Precision (% CV) | 1.20 - 3.72% |
| Intra-batch Accuracy | 97.4 - 101.9% |
| Inter-batch Accuracy | 97.4 - 101.9% |
| Relative Matrix Effect (% CV) | 1.08% |
Table 2: Extraction Recovery of Aripiprazole [2]
| Quality Control Level | Mean Recovery (%) | Precision (% CV) |
| Low QC (0.60 ng/mL) | 75.56 | 2.04 |
| Medium QC (30.00 ng/mL) | 77.35 | 1.50 |
| High QC (45.59 ng/mL) | 79.57 | 0.99 |
Visualizations
Diagram 1: Solid-Phase Extraction Workflow
Caption: Workflow for the solid-phase extraction of aripiprazole.
Diagram 2: Analytical Method Overview
Caption: Overview of the UPLC-MS/MS analytical method.
References
Application Note: High-Efficiency Liquid-Liquid Extraction of Aripiprazole-d8 for Bioanalytical Applications
Introduction
Aripiprazole is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist and 5-HT2A antagonist sets it apart from other antipsychotics.[2][3] Accurate quantification of aripiprazole and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Aripiprazole-d8, a stable isotope-labeled internal standard, is essential for achieving high accuracy and precision in mass spectrometry-based bioanalytical methods. This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of Aripiprazole-d8 from human plasma, a critical step for sample cleanup and enrichment prior to analysis.
Principle of Liquid-Liquid Extraction
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[4][5] The choice of organic solvent is critical and depends on the physicochemical properties of the analyte. For basic compounds like aripiprazole, adjusting the pH of the aqueous phase to be at least two units above the analyte's pKa renders it non-ionized, thereby increasing its partitioning into the organic solvent.[5] This process effectively removes endogenous interferences such as proteins, salts, and phospholipids, leading to a cleaner extract and improved analytical sensitivity.
Experimental Protocol
This protocol is adapted from a validated method for the extraction of aripiprazole from human plasma and is suitable for Aripiprazole-d8.[6]
Materials and Reagents:
-
Human plasma (K2-EDTA as anticoagulant)
-
Aripiprazole-d8 reference standard
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonia solution (for pH adjustment)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Spiking with Internal Standard:
-
Prepare a stock solution of Aripiprazole-d8 in methanol.
-
In a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Spike the plasma with the appropriate volume of Aripiprazole-d8 working solution. Note: As Aripiprazole-d8 is typically used as an internal standard, it would be spiked into samples containing the unlabeled aripiprazole analyte. For the purpose of this protocol, we are treating Aripiprazole-d8 as the analyte of interest.
-
-
pH Adjustment:
-
Add 50 µL of ammonia solution to the plasma sample to create alkaline conditions (pH > 9). This ensures that aripiprazole is in its non-ionized form, facilitating its extraction into the organic solvent.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether to the microcentrifuge tube.
-
Vortex the tube vigorously for 5 minutes to ensure thorough mixing and facilitate the partitioning of Aripiprazole-d8 into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (methyl tert-butyl ether containing Aripiprazole-d8) to a clean microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the subsequent chromatographic analysis (e.g., a mixture of methanol and deionized water).
-
Vortex the tube for 30 seconds to ensure the complete dissolution of the analyte.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or another appropriate analytical technique.
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of aripiprazole using liquid-liquid extraction followed by LC-MS/MS. Aripiprazole-d8 would be expected to have very similar performance characteristics.
| Parameter | Value | Reference |
| Linearity Range | 0.10–100 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | [6] |
| Mean Extraction Recovery | >96% | [6] |
| Intra-batch Precision (%CV) | ≤4.8% | [6] |
| Inter-batch Precision (%CV) | ≤4.8% | [6] |
| Correlation Coefficient (r²) | >0.99 | [6][7] |
Mandatory Visualizations
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for Aripiprazole-d8.
Signaling Pathway of Aripiprazole
Aripiprazole's therapeutic effects are primarily mediated through its interaction with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[2][3] As a partial agonist at the D2 receptor, it acts as a functional antagonist in a hyperdopaminergic state (reducing excessive signaling) and as a functional agonist in a hypodopaminergic state (increasing deficient signaling).[1] Its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors also contribute to its efficacy and favorable side-effect profile.[3]
Caption: Aripiprazole's Receptor Signaling Pathways.
Conclusion
The liquid-liquid extraction protocol described herein is a robust and efficient method for the isolation of Aripiprazole-d8 from human plasma. The high recovery and clean extracts obtained with this method make it highly suitable for sensitive and reliable quantification by LC-MS/MS and other analytical techniques. This protocol is a valuable tool for researchers and drug development professionals in the field of clinical and preclinical drug analysis.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. Liquid-liquid extraction [scioninstruments.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Separation of Aripiprazole and Aripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of the atypical antipsychotic drug aripiprazole and its deuterated internal standard, aripiprazole-d8. The methods described are primarily based on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a common and robust technique for the quantification of small molecules in biological matrices.
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate and precise quantification of aripiprazole in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as aripiprazole-d8, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis. This application note outlines a validated UPLC-MS/MS method for the simultaneous determination of aripiprazole and aripiprazole-d8.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for the efficient extraction of aripiprazole and aripiprazole-d8 from human plasma, ensuring a clean sample for injection into the UPLC-MS/MS system.[1]
Materials:
-
Human plasma
-
Aripiprazole and Aripiprazole-d8 reference standards
-
Methanol (HPLC grade)
-
10mM Ammonium formate
-
Phenomenex Strata-X (30mg, 1cc) SPE cartridges[1]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
To 100 µL of human plasma in a polypropylene tube, add the internal standard (aripiprazole-d8) solution.
-
Vortex the mixture for 30 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
UPLC-MS/MS Analysis
The chromatographic separation is achieved on a UPLC system equipped with a C18 column, followed by detection using a tandem mass spectrometer.
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical Column: Acquity UPLC BEH C18 (50mm × 2.1mm, 1.7µm)[1]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Methanol: 10mM Ammonium Formate (85:15, v/v)[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2-3 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Aripiprazole: m/z 448.2 → 285.2[2] |
| Aripiprazole-d8: m/z 456.3 → 293.07[2] | |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Data Presentation
The following tables summarize the quantitative data typically obtained from the validation of this analytical method.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Aripiprazole | 0.05 - 80[1] | 0.05 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.15 | < 5 | < 5 | 95 - 105 |
| Medium | 40 | < 5 | < 5 | 95 - 105 |
| High | 60 | < 5 | < 5 | 95 - 105 |
Note: The precision and accuracy values are representative and should be within ±15% (±20% for LLOQ) as per regulatory guidelines.
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Aripiprazole | > 96[1] |
| Aripiprazole-d8 | > 95 |
Mandatory Visualization
The following diagram illustrates the general workflow for the bioanalytical method described.
Caption: Experimental workflow for the UPLC-MS/MS analysis of aripiprazole.
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of aripiprazole in human plasma, utilizing aripiprazole-d8 as an effective internal standard. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers and scientists in the fields of pharmacology, clinical chemistry, and drug development. The robustness of this method makes it suitable for high-throughput analysis in regulated bioanalytical laboratories.
References
Application Notes and Protocols for Mass Transition Monitoring of Aripiprazole and Aripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1] Accurate quantification of aripiprazole and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of drugs like aripiprazole in complex biological samples.[2][3][4] This document provides detailed application notes and protocols for the mass transition monitoring of aripiprazole and its deuterated internal standard, Aripiprazole-d8, using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the key mass spectrometric parameters for the analysis of aripiprazole and Aripiprazole-d8. Multiple reaction monitoring (MRM) is employed to ensure high selectivity and sensitivity.[5][6] The precursor ions ([M+H]⁺) are selected in the first quadrupole (Q1) and fragmented in the collision cell, with specific product ions monitored in the third quadrupole (Q3).
Table 1: Mass Transitions for Aripiprazole and Aripiprazole-d8
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
| Aripiprazole | 448.0 | 285.2 | [5] |
| Aripiprazole | 448.2 | 285.2 | [2] |
| Aripiprazole | 448.35 | 285.09 | [7] |
| Aripiprazole-d8 | 456.3 | 293.07 | [2] |
| Aripiprazole-d8 | 456.2 | 293.2 | [7] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix (e.g., plasma, serum, urine) and the desired level of cleanliness and recovery. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (PPT) Protocol
This is a rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (Aripiprazole-d8).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
b) Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner extract compared to PPT.[5]
-
To 200 µL of human plasma, add the internal standard (Aripiprazole-d8).[5]
-
Add a suitable extraction solvent such as methyl tert-butyl ether under alkaline conditions.[5]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in the mobile phase and inject it into the LC-MS/MS system.[5]
c) Solid-Phase Extraction (SPE) Protocol
SPE offers the cleanest samples and can be automated.
-
Condition a suitable SPE cartridge (e.g., Phenomenex Strata-X) with methanol followed by water.[8]
-
Load 100 µL of the plasma sample (pre-treated with the internal standard) onto the cartridge.[8]
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for injection.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column is commonly used for the separation of aripiprazole.[9] A typical dimension is 50 mm x 2.1 mm with a particle size of 1.7 µm for UPLC systems.[8]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase composition is a mixture of an aqueous solution with an organic modifier. For example, methanol and deionized water containing 2 mM ammonium trifluoroacetate and 0.02% formic acid (65:35, v/v) can be used under isocratic conditions.[5]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at around 40°C.
Mass Spectrometry (MS) Method
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[3][4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[5]
-
Ion Spray Voltage: Approximately 5000 V.[6]
-
Source Temperature: Around 300-400°C.[6]
-
Collision Gas: Nitrogen is commonly used as the collision gas.[6]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
References
- 1. Aripiprazole | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects with "Aripiprazole-d8" in bioanalysis
Welcome to the technical support center for the bioanalysis of aripiprazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures, with a focus on mitigating matrix effects using aripiprazole-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of aripiprazole?
A1: Matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the alteration of the ionization efficiency of a target analyte, such as aripiprazole, due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, serum, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification of the analyte. In the bioanalysis of aripiprazole, endogenous phospholipids, salts, and other metabolites present in the plasma matrix are common sources of these interferences.
Q2: How does using aripiprazole-d8 help in overcoming matrix effects?
A2: Aripiprazole-d8 is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically and structurally almost identical to aripiprazole, it co-elutes during chromatography and experiences nearly the same degree of ionization suppression or enhancement as the unlabeled drug. By adding a known concentration of aripiprazole-d8 to the samples before extraction, the ratio of the peak area of aripiprazole to the peak area of aripiprazole-d8 can be used for quantification. This ratio remains consistent even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thereby ensuring accurate and precise measurement.
Q3: Can I use a different internal standard for aripiprazole analysis?
A3: While other compounds have been used as internal standards for aripiprazole analysis, a deuterated internal standard like aripiprazole-d8 is considered the gold standard. This is because its physicochemical properties are the most similar to the analyte, ensuring it behaves almost identically during sample preparation and LC-MS/MS analysis. The use of a non-isotopically labeled internal standard may not fully compensate for matrix effects, potentially leading to less accurate results.
Q4: What are the expected precursor and product ions for aripiprazole and aripiprazole-d8 in MS/MS analysis?
A4: In positive electrospray ionization (ESI+) mode, the precursor ion for aripiprazole is typically the protonated molecule [M+H]⁺ at m/z 448.2. A common product ion used for quantification is m/z 285.1. For aripiprazole-d8, the precursor ion is [M+H]⁺ at m/z 456.2, and a corresponding product ion is m/z 293.2.[1] These transitions should be optimized on your specific mass spectrometer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of aripiprazole using aripiprazole-d8.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Aripiprazole/Aripiprazole-d8 Peak Area Ratios | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).Instability of aripiprazole or aripiprazole-d8 during sample processing.Suboptimal chromatographic separation leading to interference. | Review and standardize all sample preparation steps.Perform stability experiments to assess analyte degradation under various conditions (e.g., freeze-thaw cycles, benchtop stability).Optimize the chromatographic method to ensure baseline separation of aripiprazole and aripiprazole-d8 from any interfering peaks. |
| Low Recovery of Aripiprazole and Aripiprazole-d8 | Inefficient extraction from the biological matrix.Precipitation of the analyte and internal standard during protein precipitation.Suboptimal pH for liquid-liquid extraction (LLE) or solid-phase extraction (SPE). | Evaluate different extraction techniques (e.g., LLE vs. SPE).Optimize the protein precipitation solvent and conditions.Adjust the pH of the sample and extraction solvents to ensure optimal partitioning of aripiprazole. |
| Significant Ion Suppression or Enhancement Despite Using Aripiprazole-d8 | Extreme matrix effects overwhelming the compensation capacity of the internal standard.Differential matrix effects where the analyte and internal standard are not affected equally due to slight chromatographic separation. | Improve sample cleanup to remove more matrix components. Consider a more rigorous extraction method like SPE.Modify the chromatographic gradient to ensure perfect co-elution of aripiprazole and aripiprazole-d8.Dilute the sample to reduce the concentration of matrix components, if sensitivity allows. |
| Poor Peak Shape for Aripiprazole and/or Aripiprazole-d8 | Column contamination or degradation.Inappropriate mobile phase composition or pH.Injection of a solvent that is too strong, causing band broadening. | Implement a column wash step between injections.Replace the analytical column if it is old or has been used extensively.Ensure the mobile phase pH is appropriate for the pKa of aripiprazole.Ensure the final sample solvent is compatible with the initial mobile phase conditions. |
| Carryover of Aripiprazole in Blank Injections | Inadequate washing of the autosampler needle and injection port.Adsorption of aripiprazole to components of the LC system. | Optimize the autosampler wash procedure by using a stronger solvent and increasing the wash volume and duration.Inject a blank sample after high-concentration standards or samples to confirm the absence of carryover.Consider using a different injection port or tubing material if carryover persists. |
Quantitative Data Summary
The use of aripiprazole-d8 as an internal standard significantly improves the accuracy and precision of aripiprazole quantification in biological matrices by compensating for matrix effects. The following table summarizes typical validation parameters from a validated LC-MS/MS method using aripiprazole-d8.
| Parameter | Aripiprazole | Reference |
| Recovery | 97.07% to 103.64% | [1] |
| Intra-day Precision (% CV) | 2.68% to 7.70% | [1] |
| Inter-day Precision (% CV) | Not specified | |
| Linearity Range (ng/mL) | 2 - 1025 | [1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.02 | [1] |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of aripiprazole-d8 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[1][2]
-
Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate.[1][2]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient elution is typically used to separate aripiprazole from matrix components. An example gradient could be:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for your specific instrument.
-
Visualizations
Caption: Experimental workflow for aripiprazole bioanalysis.
References
Technical Support Center: Optimizing Aripiprazole-d8 Concentration for Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Aripiprazole-d8 as an internal standard (IS) for accurate and robust bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: Why is the concentration of Aripiprazole-d8 critical for my assay?
A1: The concentration of your Aripiprazole-d8 internal standard is crucial for accurate and precise quantification of the target analyte, Aripiprazole.[1] An optimal concentration ensures the IS signal is consistently detectable without saturating the detector or interfering with the analyte's ionization.[1] A stable and appropriate IS concentration compensates for variability in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible data.[1]
Q2: What is a good starting concentration for Aripiprazole-d8?
A2: A common and effective starting point is to use an Aripiprazole-d8 concentration that falls within the mid-range of your Aripiprazole calibration curve.[1] For instance, if your calibration curve for Aripiprazole spans from 10 ng/mL to 1000 ng/mL, a suitable initial concentration for Aripiprazole-d8 would be around 100-500 ng/mL.[2] This approach helps to maintain a response ratio between the analyte and the IS that is close to one for a significant portion of the calibration range, which can enhance precision.[1] However, this is a preliminary step, and empirical optimization is essential for each specific assay.
Q3: How can I determine if my Aripiprazole-d8 concentration is too high or too low?
A3:
-
Too High: An excessively high concentration of Aripiprazole-d8 can lead to ion suppression, where the IS competes with Aripiprazole for ionization, potentially reducing the analyte signal and causing non-linear calibration curves.[1] Detector saturation for the IS peak may also be observed.
-
Too Low: A concentration that is too low may result in a poor signal-to-noise ratio (S/N) for the internal standard. This can lead to high variability in its peak area and compromise the precision and accuracy of your results.[1]
Q4: What are "matrix effects" and how do they relate to the Aripiprazole-d8 concentration?
A4: Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to co-eluting components from the sample matrix (e.g., plasma, urine).[3] A stable isotope-labeled internal standard like Aripiprazole-d8 is ideal because it is expected to have nearly identical chromatographic behavior and ionization characteristics to the analyte.[3][4] Therefore, it should be affected by the matrix in the same way as Aripiprazole, allowing for accurate correction.[5][6] The Internal Standard (IS) Normalized Matrix Factor, which is the ratio of the analyte's matrix factor to that of the IS, should be close to 1.0 to indicate effective compensation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Aripiprazole-d8 concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability in IS Peak Area | 1. IS concentration is too low, resulting in a poor signal-to-noise ratio. 2. Inconsistent sample preparation or injection volume. 3. Instability of Aripiprazole-d8 in the sample or solvent. | 1. Increase the concentration of the Aripiprazole-d8 working solution. 2. Ensure consistent and precise pipetting and sample handling. 3. Verify the stability of Aripiprazole-d8 in your matrix and storage conditions. |
| Analyte Signal Suppression | 1. IS concentration is too high, causing competition for ionization. 2. Significant matrix effects that are not fully compensated by the IS. | 1. Reduce the concentration of the Aripiprazole-d8 working solution. 2. Optimize the sample preparation method to remove interfering matrix components.[1] 3. Adjust chromatographic conditions to separate the analyte and IS from interfering matrix components. |
| Non-Linear Calibration Curve | 1. Inappropriate IS concentration leading to inconsistent analyte/IS response ratios. 2. Detector saturation due to excessively high analyte or IS concentrations. 3. Presence of unlabeled Aripiprazole in the Aripiprazole-d8 standard. | 1. Re-optimize the Aripiprazole-d8 concentration. 2. Dilute samples to bring concentrations within the linear range of the detector. 3. Assess the purity of the Aripiprazole-d8 standard. |
| Chromatographic Peak Tailing or Poor Shape | 1. Degradation or contamination of the LC column. 2. Inappropriate mobile phase composition or pH. 3. Co-eluting interferences from the matrix. | 1. Replace the LC column or use a guard column.[1] 2. Adjust the mobile phase composition, gradient, or pH.[1] 3. Optimize the chromatographic gradient to improve separation.[1] |
Quantitative Data from Published Methods
The following tables summarize concentrations and parameters from various published LC-MS/MS methods for Aripiprazole analysis using Aripiprazole-d8 as an internal standard.
Table 1: Aripiprazole-d8 Internal Standard Concentrations and Aripiprazole Calibration Ranges
| Aripiprazole-d8 Concentration | Aripiprazole Calibration Range | Biological Matrix | Reference |
| 100 ng/mL | 25.0–1500.0 ng/mL | Human Plasma | [2] |
| 10 mg/L (for spiking) | 25–1000 ng/mL | Plasma | [7] |
| Not specified | 0.05-80 ng/mL | Human Plasma | [8][9] |
| Not specified | 2-1025 ng/mL | Rat Plasma | [8] |
Table 2: Example LC-MS/MS Parameters for Aripiprazole and Aripiprazole-d8
| Parameter | Aripiprazole | Aripiprazole-d8 | Reference |
| Mass Transition (m/z) | 448.2 → 285.2 | 456.3 → 293.07 | [7] |
| Mass Transition (m/z) | 448.35 → 285.09 | 456.2 → 293.2 | [8] |
Experimental Protocols
Protocol 1: Preparation of Aripiprazole-d8 Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of Aripiprazole-d8. Dissolve it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.[1] Store the stock solution at an appropriate temperature, typically -20°C or below.
-
Working Solution: Prepare an intermediate or working solution of Aripiprazole-d8 by diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase). The concentration of the working solution should be chosen to achieve the desired final concentration in the sample after the addition of the IS. For example, an IS working solution of 100 ng/mL was prepared by diluting the stock solution in methanol.[2]
Protocol 2: Optimization of Aripiprazole-d8 Concentration
-
Prepare a Mid-Level Analyte Standard: Prepare a solution of Aripiprazole at a concentration in the middle of your expected calibration range in a clean solvent (e.g., mobile phase).
-
Test a Range of IS Concentrations: Prepare several aliquots of the mid-level Aripiprazole standard. Spike each aliquot with a different concentration of the Aripiprazole-d8 working solution. A suggested starting range could be 10 ng/mL, 50 ng/mL, 100 ng/mL, and 500 ng/mL.[1] Ensure the final volume and solvent composition are consistent across all test samples.
-
Analyze and Evaluate: Inject each sample into the LC-MS/MS system. Evaluate the following for each concentration:
-
IS Peak Area and Signal-to-Noise Ratio (S/N): The peak area should be consistent, and the S/N should be sufficiently high for reliable detection.
-
Analyte Peak Area: Observe any suppression or enhancement of the Aripiprazole signal at different IS concentrations.
-
Analyte/IS Peak Area Ratio: The ratio should be close to 1 and consistent.
-
-
Select the Optimal Concentration: Choose the Aripiprazole-d8 concentration that provides a stable and robust IS signal without negatively impacting the analyte signal.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
troubleshooting poor peak shape for "Aripiprazole-d8"
Welcome to the technical support center for Aripiprazole-d8 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for Aripiprazole-d8?
Poor peak shape for Aripiprazole-d8, most often observed as peak tailing, can stem from several factors. As Aripiprazole is a basic compound, it is prone to strong interactions with residual silanol groups on the surface of silica-based HPLC columns.[1][2] This is a primary cause of asymmetrical peaks. Other contributing factors include:
-
Column-Related Issues: Degradation of the column, improper column chemistry for the analyte, or the formation of voids in the column packing can all lead to distorted peaks.[3]
-
Mobile Phase Issues: An incorrect pH or insufficient buffer strength of the mobile phase can cause secondary interactions with the stationary phase.[3][4]
-
Sample-Related Issues: Overloading the column with too much sample or using an injection solvent that is much stronger than the mobile phase can result in peak distortion.[1][3]
-
Instrumental Problems: Excessive extra-column volume from long or wide tubing, as well as issues with the injector or detector, can contribute to band broadening and peak tailing.[3][5]
Q2: My Aripiprazole-d8 peak is tailing. What is the most likely cause and how can I fix it?
Peak tailing for basic compounds like Aripiprazole-d8 is frequently caused by interactions with acidic silanol groups on the silica stationary phase.[2][6] To address this, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[3]
-
Increase Buffer Strength: A higher buffer concentration (typically 10-50 mM) can help to mask the residual silanol groups and maintain a consistent pH.[3][4]
-
Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize the number of accessible silanol groups, leading to improved peak shape for basic compounds.[5]
-
Consider a Different Stationary Phase: A column with a different stationary phase, such as one with a polar-embedded group, can offer alternative selectivity and reduce silanol interactions.[3]
Q3: Can the deuterium label in Aripiprazole-d8 affect its peak shape?
While the deuterium label in Aripiprazole-d8 is not a direct cause of poor peak shape, it can lead to other chromatographic issues. Deuterated internal standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[7][8][9] This can result in partial or complete separation from the analyte peak. However, the peak shape (e.g., tailing, fronting) of the deuterated standard itself is governed by the same factors as the unlabeled analyte.[1][3]
Q4: I'm observing a shift in retention time for Aripiprazole-d8. What could be the cause?
A shift in retention time for Aripiprazole-d8 can be attributed to several factors:
-
Changes in Mobile Phase Composition: Even small variations in the solvent ratio or pH of the mobile phase can lead to significant shifts in retention.[10]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[10]
-
Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, causing retention time to vary.
-
Flow Rate Instability: Issues with the HPLC pump can lead to an inconsistent flow rate, which will directly impact retention times.
Troubleshooting Guide: Poor Peak Shape for Aripiprazole-d8
This guide provides a systematic approach to diagnosing and resolving poor peak shape for Aripiprazole-d8.
Step 1: Initial Assessment
The first step is to carefully observe the chromatogram and characterize the peak shape issue.
| Parameter | Good Peak | Poor Peak (Tailing) |
| Symmetry/Tailing Factor | Close to 1.0 | > 1.2 |
| Appearance | Symmetrical (Gaussian) | Asymmetrical with a trailing edge |
Step 2: Troubleshooting Workflow
Follow the logical progression outlined in the diagram below to identify and resolve the root cause of the poor peak shape.
Experimental Protocols
Below are representative experimental conditions that can be used as a starting point for the analysis of Aripiprazole.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing Aripiprazole-d8 as the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Aripiprazole) | m/z 448.2 → 285.2[11] |
| MRM Transition (Aripiprazole-d8) | m/z 456.3 → 293.07[11] |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Note: These are example protocols and may require optimization for your specific instrumentation and application.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
addressing "Aripiprazole-d8" signal suppression in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression of Aripiprazole-d8 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
Question: We are observing significant variability and suppression in our Aripiprazole-d8 internal standard signal. What are the common causes and how can we troubleshoot this?
Answer:
Signal suppression of Aripiprazole-d8, a commonly used internal standard for the quantification of Aripiprazole, is a frequent challenge in ESI-MS, particularly when analyzing complex biological matrices like plasma or serum. The primary causes are co-eluting matrix components that interfere with the ionization process. Here’s a systematic approach to troubleshooting:
Step 1: Identify the Source of Suppression
The first step is to determine if the suppression is due to the sample matrix. A post-column infusion experiment is the most effective method for this.
Experimental Protocol: Post-Column Infusion
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system with ESI source
-
Syringe pump
-
T-connector
-
Aripiprazole-d8 standard solution (e.g., 100 ng/mL in 50:50 methanol:water)
-
Blank matrix extract (e.g., protein-precipitated plasma from a drug-free source)
-
Mobile phase solutions
Methodology:
-
System Setup:
-
Connect the analytical column outlet to one arm of a T-connector.
-
Connect the syringe pump, containing the Aripiprazole-d8 standard solution, to the second arm of the T-connector.
-
Connect the third arm of the T-connector to the ESI-MS inlet.
-
-
Infusion:
-
Begin infusing the Aripiprazole-d8 solution at a constant flow rate (e.g., 10 µL/min) to obtain a stable signal baseline.
-
-
Injection and Analysis:
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the Aripiprazole-d8 signal throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no ion suppression.
-
Dips or drops in the baseline signal indicate regions where matrix components are eluting and suppressing the Aripiprazole-d8 signal. The retention time of these dips should be noted.
-
Step 2: Mitigate Matrix Effects
Once you've identified that the matrix is the cause, you can implement several strategies to reduce its impact.
A. Chromatographic Separation:
If the suppression zone from the post-column infusion experiment overlaps with the retention time of Aripiprazole-d8, modify your LC method to separate the analyte from the interfering components.
-
Change Gradient Profile: Adjust the gradient slope to improve the resolution between Aripiprazole-d8 and the interfering peaks.
-
Modify Mobile Phase: Introduce or change organic modifiers (e.g., switch from acetonitrile to methanol or vice versa) or alter the pH of the aqueous phase.
-
Select a Different Column: Use a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) or a different particle size to achieve better separation.
B. Sample Preparation:
The goal is to remove as many matrix components as possible before analysis.
-
Protein Precipitation (PPT): This is a simple but often "dirtier" method. If you are using PPT, consider optimizing the protein-to-solvent ratio.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to optimize the extraction of Aripiprazole-d8 while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing matrix interferences. Select a sorbent chemistry (e.g., reversed-phase, ion-exchange) that strongly retains the analyte and allows the interfering components to be washed away.
Data Presentation: Comparison of Sample Preparation Techniques
The following table illustrates hypothetical data from an experiment comparing the effectiveness of different sample preparation methods on the Aripiprazole-d8 signal intensity and variability.
| Sample Preparation Method | Mean Peak Area (n=6) | % Coefficient of Variation (%CV) | Signal-to-Noise (S/N) |
| Protein Precipitation | 85,430 | 15.2% | 150 |
| Liquid-Liquid Extraction | 152,670 | 6.8% | 320 |
| Solid-Phase Extraction | 210,150 | 3.1% | 550 |
This table demonstrates that while Protein Precipitation is a quick method, it can result in higher variability and lower signal intensity for Aripiprazole-d8 due to significant matrix effects. Solid-Phase Extraction, in this example, provides the cleanest extract, leading to a stronger and more consistent signal.
Step 3: Optimize ESI Source Conditions
Fine-tuning the ESI source parameters can sometimes help to minimize the impact of matrix effects.
-
Gas Temperatures and Flow Rates: Optimize the drying gas and nebulizer gas settings.
-
Capillary Voltage: Adjust the capillary voltage to ensure efficient ionization of Aripiprazole-d8.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving Aripiprazole-d8 signal suppression.
Caption: A step-by-step workflow for troubleshooting signal suppression.
Frequently Asked Questions (FAQs)
Q1: Can the choice of deuterated internal standard itself contribute to signal suppression issues?
A1: While Aripiprazole-d8 is generally an excellent internal standard due to its chemical similarity to the analyte, it is not immune to ion suppression. Because it has nearly identical physicochemical properties to aripiprazole, it will co-elute and experience the same matrix effects. If the suppression is severe, it can impact the accuracy and precision of the assay. The key is to ensure that both the analyte and the internal standard are affected proportionally, which is why addressing the root cause of the suppression through chromatography or sample cleanup is crucial.
Q2: We are using a dilute-and-shoot method for a quick analysis. Why are we seeing so much signal suppression for Aripiprazole-d8?
A2: Dilute-and-shoot methods are fast but introduce a large amount of matrix components directly into the LC-MS/MS system. Aripiprazole is a basic compound, and its ionization in positive ESI mode can be easily suppressed by high concentrations of salts, phospholipids, and other endogenous materials from the sample matrix (e.g., plasma, urine). For reliable quantification, especially at low concentrations, a more rigorous sample cleanup like LLE or SPE is highly recommended.
Q3: How does the mobile phase composition affect the signal of Aripiprazole-d8?
A3: The mobile phase significantly influences ionization efficiency. For Aripiprazole-d8, which is analyzed in positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation ([M+H]+). However, the choice of organic solvent (acetonitrile vs. methanol) can also play a role in both chromatographic selectivity and ionization efficiency. It is advisable to test different mobile phase compositions to find the optimal conditions for your specific application.
Q4: We have optimized our sample preparation and chromatography, but still see some residual suppression. What else can we do?
A4: If significant suppression persists after optimization, you could consider the following:
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same blank biological matrix as your unknown samples. This helps to normalize for the suppression effect, assuming it is consistent across all samples.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the unknown sample. It is a powerful way to correct for matrix effects but is more labor-intensive.
-
Investigate System Contamination: Ensure that the ion source, transfer capillary, and other components of the MS inlet are clean. Contamination can lead to inconsistent ionization and signal loss.
Visualization: Ion Suppression Mechanism
The diagram below illustrates the competition for ionization in the ESI droplet, which is the underlying cause of signal suppression.
Caption: Competition within the ESI droplet leading to ion suppression.
Technical Support Center: Aripiprazole-d8 Extraction Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Aripiprazole-d8.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting Aripiprazole-d8 from biological matrices?
A1: The most common methods for extracting Aripiprazole-d8, similar to its unlabeled counterpart, are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are frequently used for sample clean-up and concentration prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: What kind of extraction recovery rates can I expect for Aripiprazole and its deuterated analog?
A2: Reported extraction recovery rates for aripiprazole vary depending on the method and matrix. For instance, some studies have reported recoveries in the range of 75.56% to 79.57% from plasma.[1] Another study using an improved LC-MS/MS method reported mean recoveries of 95.2% for aripiprazole and 97.6% for its major metabolite, dehydroaripiprazole.[2][3] Given that Aripiprazole-d8 is used as an internal standard, its recovery is expected to be very similar to that of the unlabeled drug under the same extraction conditions.[4][5]
Q3: Why is Aripiprazole-d8 used as an internal standard?
A3: Aripiprazole-d8 is an ideal internal standard because it is chemically identical to aripiprazole but has a different mass due to the deuterium atoms.[4][5] This means it behaves almost identically during extraction and ionization, but can be distinguished by a mass spectrometer. This allows for accurate quantification by correcting for any analyte loss during sample preparation and analysis.
Troubleshooting Guide: Low Extraction Recovery
Issue 1: Low recovery using Solid-Phase Extraction (SPE)
Low recovery in SPE can be attributed to several factors, from incorrect cartridge conditioning to suboptimal elution steps.
Possible Causes and Solutions:
-
Inadequate Cartridge Conditioning/Equilibration:
-
Problem: The sorbent is not properly prepared to interact with the sample.
-
Solution: Ensure the SPE cartridge is conditioned with the recommended solvent (e.g., methanol) followed by an equilibration step with an appropriate buffer to match the pH of the sample. This ensures consistent retention of the analyte.
-
-
Improper Sample pH:
-
Problem: Aripiprazole is a weakly basic drug.[6] The pH of the sample can significantly affect its retention on the sorbent.
-
Solution: Adjust the sample pH to ensure Aripiprazole-d8 is in the correct ionic state for optimal binding to the SPE sorbent. For reverse-phase SPE, a slightly basic pH will ensure the compound is neutral and retains well.
-
-
Ineffective Washing Steps:
-
Problem: The wash solvent may be too strong, leading to premature elution of the analyte, or too weak, resulting in insufficient removal of interferences.
-
Solution: Optimize the wash solvent. It should be strong enough to remove interferences without eluting Aripiprazole-d8. A common approach is to use a mixture of a weak organic solvent and water (e.g., 5% methanol in water).[1]
-
-
Suboptimal Elution Solvent:
-
Problem: The elution solvent is not strong enough to desorb the analyte completely from the sorbent.
-
Solution: Use a sufficiently strong organic solvent, often with a modifier to ensure complete elution. For a basic compound like aripiprazole, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the organic elution solvent (e.g., methanol or acetonitrile) can improve recovery.
-
-
Drying Step Issues:
-
Problem: Residual water from the wash step can interfere with the elution of the analyte, especially with non-polar elution solvents.
-
Solution: Ensure the SPE cartridge is thoroughly dried after the final wash step and before elution. This can be achieved by applying a vacuum or positive pressure for a sufficient amount of time.[1]
-
Issue 2: Low recovery using Liquid-Liquid Extraction (LLE)
LLE efficiency is highly dependent on the choice of solvent, pH, and proper mixing.
Possible Causes and Solutions:
-
Incorrect Extraction Solvent:
-
Problem: The chosen organic solvent has poor partitioning for Aripiprazole-d8.
-
Solution: Select a solvent that has a high affinity for aripiprazole. Common LLE solvents for basic drugs include diethyl ether, ethyl acetate, and methyl tert-butyl ether (MTBE).[7] A mixture of solvents can also be tested to optimize recovery.
-
-
Inappropriate pH of the Aqueous Phase:
-
Problem: The pH of the sample is not optimal for partitioning the analyte into the organic phase.
-
Solution: Adjust the pH of the aqueous sample to suppress the ionization of Aripiprazole-d8. As a basic compound, adjusting the pH to be 2 units above its pKa will ensure it is in its neutral, more organic-soluble form.
-
-
Insufficient Mixing/Emulsion Formation:
-
Problem: Inadequate mixing leads to poor extraction efficiency, while overly vigorous mixing can cause emulsion formation, making phase separation difficult.
-
Solution: Ensure thorough but gentle mixing of the aqueous and organic phases. If an emulsion forms, it can sometimes be broken by centrifugation, addition of salt, or gentle heating.
-
-
Analyte Adsorption to Glassware:
-
Problem: Aripiprazole, being a lipophilic compound, may adsorb to the surface of glass tubes, especially at low concentrations.
-
Solution: Using silanized glassware or polypropylene tubes can minimize adsorption and improve recovery.
-
Data Summary
Table 1: Reported Extraction Recoveries for Aripiprazole
| Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Plasma | Aripiprazole | 75.56 - 79.57 | [1] |
| Solid-Phase Extraction (SPE) | Blood | Aripiprazole | 75.4 | [1] |
| LC-MS/MS (deproteinization) | Serum | Aripiprazole | 95.2 ± 4.5 | [2][3] |
| LC-MS/MS (deproteinization) | Serum | Dehydroaripiprazole | 97.6 ± 7.2 | [2][3] |
Experimental Protocols
Example Protocol 1: Solid-Phase Extraction (SPE) of Aripiprazole
This is a general protocol based on common SPE procedures for basic drugs.
-
Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18 or a mixed-mode cation exchange).
-
Conditioning: Condition the cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of a buffer at a pH appropriate for the sample (e.g., phosphate buffer, pH 7.4).
-
Sample Loading: Load the pre-treated plasma or serum sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure.
-
Elution: Elute the Aripiprazole-d8 with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, potentially with a basic modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Example Protocol 2: Liquid-Liquid Extraction (LLE) of Aripiprazole
This protocol is based on a published method for aripiprazole extraction.[7]
-
Sample Preparation: To 1 mL of plasma, add a basifying agent (e.g., sodium hydroxide solution) to adjust the pH.
-
Internal Standard Addition: Add the Aripiprazole-d8 internal standard.
-
Extraction: Add 5 mL of diethyl ether and vortex for 1-2 minutes.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for low SPE recovery of Aripiprazole-d8.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aripiprazole-d8 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 1089115-04-7 [sigmaaldrich.com]
- 5. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole, in plasma by capillary electrophoresis combining on-column field-amplified sample injection and application in schizophrenia [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Aripiprazole-d8 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the deuterated internal standard, Aripiprazole-d8, in processed biological samples. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Aripiprazole-d8 and why is it used in bioanalysis?
Aripiprazole-d8 is a stable isotope-labeled version of the atypical antipsychotic drug Aripiprazole. In quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the analyte of interest (Aripiprazole), allowing it to compensate for variability during sample preparation, extraction, and analysis, which leads to more accurate and precise results.
Q2: How stable is Aripiprazole-d8 in processed biological samples like plasma or serum?
While extensive stability data is more readily available for the non-deuterated form, Aripiprazole, the stability of Aripiprazole-d8 is expected to be comparable due to their structural similarity. Studies on Aripiprazole have demonstrated good stability in processed samples under various storage conditions. For instance, Aripiprazole has been found to be stable in processed plasma extracts when stored at -20°C for at least six days and in an autosampler at 10°C for up to four days. Deviations in concentration were generally less than 15%.
Q3: Can Aripiprazole-d8 degrade during sample processing or storage?
Like any organic molecule, Aripiprazole-d8 can be susceptible to degradation under certain stress conditions. Forced degradation studies on Aripiprazole have shown it to be relatively stable under acidic, basic, and photolytic stress. However, some degradation has been observed under thermal and oxidative conditions. Therefore, it is crucial to handle and store processed samples containing Aripiprazole-d8 appropriately to minimize the risk of degradation.
Q4: What are the recommended storage conditions for processed samples containing Aripiprazole-d8?
Based on the stability data for Aripiprazole and general best practices for bioanalytical samples, the following storage conditions are recommended for processed samples containing Aripiprazole-d8:
-
Short-term (Bench-top): Maintain samples at a controlled room temperature (e.g., 15-25°C) or refrigerated (2-8°C) for a period not exceeding the validated stability time, which is often up to 24 hours.
-
Long-term: For storage longer than 24 hours, it is recommended to keep the processed samples frozen at -20°C or -80°C.
-
Autosampler: Stability in the autosampler should be validated for the expected duration of the analytical run. For Aripiprazole, stability has been demonstrated for up to four days at 10°C.
Q5: How do freeze-thaw cycles affect the stability of Aripiprazole-d8 in processed samples?
The stability of the analyte and internal standard through repeated freezing and thawing is a critical validation parameter. Aripiprazole has been shown to be stable for at least three freeze-thaw cycles in plasma. It is good practice to assume similar stability for Aripiprazole-d8. To avoid potential degradation, it is advisable to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are required, it is recommended to aliquot the sample before the initial freezing.
Troubleshooting Guide
This guide addresses common issues related to the stability and performance of Aripiprazole-d8 as an internal standard in processed samples.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Aripiprazole-d8 Peak Area | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Review and standardize the sample preparation workflow. Ensure accurate and consistent pipetting of the internal standard. |
| Instability in the LC-MS system (e.g., inconsistent injection volume, fluctuating spray in the ion source). | Perform system suitability tests. Check the autosampler for air bubbles and ensure consistent injection volumes. Clean and inspect the mass spectrometer's ion source. | |
| Degradation of Aripiprazole-d8 in the autosampler. | Verify the autosampler stability of Aripiprazole-d8 under the specific run conditions (temperature and duration). Consider cooling the autosampler. | |
| Loss of Aripiprazole-d8 Signal Over Time | Long-term instability in the storage conditions. | Confirm that processed samples are stored at the correct temperature and for a duration within the validated stability period. |
| Adsorption to sample vials or well plates. | Use silanized or low-binding vials/plates. Ensure the reconstitution solvent is appropriate to keep the analyte and IS in solution. | |
| Degradation due to light exposure. | Protect samples from direct light, especially if stored on the benchtop or in a clear autosampler tray. | |
| Chromatographic Peak Tailing or Splitting for Aripiprazole-d8 | Poor sample clean-up leading to matrix effects. | Optimize the sample extraction procedure to remove interfering matrix components. |
| Incompatibility of the reconstitution solvent with the mobile phase. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. | |
| Column degradation or contamination. | Use a guard column and ensure proper column washing between runs. If the problem persists, replace the analytical column. |
Quantitative Stability Data
The following tables summarize stability data for Aripiprazole in processed biological samples. It is a reasonable assumption that Aripiprazole-d8 will exhibit similar stability.
Table 1: Short-Term and Autosampler Stability of Aripiprazole in Processed Plasma
| Condition | Duration | Analyte | Concentration (ng/mL) | Deviation from Nominal (%) |
| Room Temperature | 24 hours | Aripiprazole | Low QC | < 15% |
| High QC | < 15% | |||
| Autosampler (10°C) | 4 days | Aripiprazole | Low QC | < 13.2% |
| High QC | < 13.2% |
Table 2: Freeze-Thaw and Long-Term Stability of Aripiprazole in Processed Plasma
| Condition | Duration | Analyte | Concentration (ng/mL) | Deviation from Nominal (%) |
| Freeze-Thaw Cycles | 3 cycles | Aripiprazole | Low QC | < 15% |
| High QC | < 15% | |||
| Frozen Storage (-20°C) | 6 days | Aripiprazole | Low QC | < 13.2% |
| High QC | < 13.2% |
Experimental Protocols
Protocol: Assessment of Aripiprazole-d8 Stability in Processed Samples
This protocol outlines a general procedure for validating the stability of Aripiprazole-d8 in a processed biological matrix (e.g., plasma extract).
-
Preparation of Quality Control (QC) Samples:
-
Prepare low and high concentration QC samples by spiking a known amount of Aripiprazole and Aripiprazole-d8 into the biological matrix.
-
Process these QC samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
Establish Baseline (Time Zero):
-
Immediately after processing, analyze a set of low and high QC samples (n=3-6) to establish the baseline concentration.
-
-
Stability Conditions:
-
Freeze-Thaw Stability: Subject aliquots of low and high QC samples to three freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature. After the third cycle, analyze the samples.
-
Short-Term (Bench-Top) Stability: Store aliquots of processed low and high QC samples at room temperature for a predetermined period (e.g., 4, 8, or 24 hours) that reflects the expected sample handling time. Analyze the samples after storage.
-
Autosampler Stability: Place processed low and high QC samples in the autosampler at a set temperature (e.g., 4°C or 10°C) and analyze them at various time points throughout a typical analytical run (e.g., 0, 12, 24, 48 hours).
-
Long-Term Stability: Store processed low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for a specified duration (e.g., 7, 30, 90 days). Analyze the samples after storage.
-
-
Sample Analysis:
-
Analyze the stability samples using a validated LC-MS/MS method.
-
Calculate the concentration of Aripiprazole in the stability samples against a freshly prepared calibration curve.
-
Monitor the peak area of Aripiprazole-d8 for any significant changes.
-
-
Acceptance Criteria:
-
The mean concentration of the stability QC samples should be within ±15% of the baseline (time zero) concentration.
-
The peak area of Aripiprazole-d8 in the stability samples should not show a significant trend of degradation or enhancement.
-
Visualizations
Caption: Workflow for assessing the stability of Aripiprazole-d8 in processed samples.
Caption: Troubleshooting workflow for Aripiprazole-d8 internal standard variability.
minimizing isotopic cross-talk between aripiprazole and "Aripiprazole-d8"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-talk between aripiprazole and its deuterated internal standard, aripiprazole-d8, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of an aripiprazole LC-MS/MS assay?
A1: Isotopic cross-talk, in this context, refers to the interference between the mass spectrometry signals of aripiprazole and its stable isotope-labeled internal standard (SIL-IS), aripiprazole-d8. This interference can lead to inaccuracies in the quantification of aripiprazole. It can occur when the signal from the naturally occurring heavy isotopes of aripiprazole contributes to the signal of aripiprazole-d8, or when the aripiprazole-d8 standard contains residual unlabeled aripiprazole.
Q2: Why is minimizing isotopic cross-talk crucial for accurate bioanalysis?
Q3: What are the primary causes of isotopic cross-talk between aripiprazole and aripiprazole-d8?
A3: The main causes include:
-
Isotopic Contribution from Aripiprazole: Aripiprazole has a natural isotopic distribution. Some of its heavier isotopes (e.g., those containing ¹³C) can have a mass-to-charge ratio (m/z) that overlaps with the m/z of aripiprazole-d8, leading to a false increase in the internal standard's signal.[2][3][4]
-
Isotopic Impurity of Aripiprazole-d8: The synthesis of aripiprazole-d8 may not be 100% complete, resulting in the presence of a small amount of unlabeled aripiprazole in the internal standard.[5][6] This contributes to the analyte signal and can cause a positive bias in the measurements.
Q4: How can I assess the extent of isotopic cross-talk in my assay?
A4: A systematic assessment should be performed during method development. This involves analyzing two types of samples:
-
A sample containing a high concentration of aripiprazole without aripiprazole-d8.
-
A sample containing aripiprazole-d8 at the working concentration without aripiprazole.
By measuring the signal response in the corresponding channels, you can calculate the percentage of cross-contribution.[7]
Q5: What are the acceptable limits for isotopic cross-talk?
A5: While specific regulatory limits can vary, a general industry best practice is to ensure that the contribution of the analyte to the internal standard signal is less than 5% of the mean internal standard response in blank samples. Similarly, the contribution of the internal standard to the analyte signal should be less than 1% of the analyte response at the lower limit of quantification (LLOQ).[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating isotopic cross-talk between aripiprazole and aripiprazole-d8.
Step 1: Assess the Isotopic Purity of the Internal Standard
-
Issue: The aripiprazole-d8 internal standard may contain unlabeled aripiprazole.
-
Troubleshooting:
-
Prepare a solution of the aripiprazole-d8 standard at its working concentration.
-
Analyze this solution using your LC-MS/MS method and monitor both the MRM transitions for aripiprazole and aripiprazole-d8.
-
If a significant peak is observed in the aripiprazole channel, it indicates contamination.
-
-
Solution:
-
Source a higher purity aripiprazole-d8 standard.
-
If a purer standard is unavailable, the contribution of the unlabeled analyte in the internal standard can be mathematically corrected, though this is a less ideal approach.
-
Step 2: Evaluate Analyte Contribution to the Internal Standard Signal
-
Issue: Naturally occurring heavy isotopes of aripiprazole can contribute to the aripiprazole-d8 signal.
-
Troubleshooting:
-
Prepare a sample with a high concentration of aripiprazole (e.g., at the upper limit of quantification, ULOQ) without the internal standard.
-
Analyze the sample and monitor both MRM channels.
-
A peak in the aripiprazole-d8 channel at the retention time of aripiprazole indicates cross-talk.
-
-
Solution:
-
Chromatographic Separation: Optimize the chromatography to achieve baseline separation between aripiprazole and any interfering peaks. While aripiprazole and aripiprazole-d8 have very similar retention times, slight separation can sometimes be achieved.
-
Mass Spectrometry Parameter Optimization:
-
MRM Transition Selection: Choose MRM transitions that are specific and have high abundance for both the analyte and the internal standard, while minimizing overlap.
-
Collision Energy (CE) Optimization: Optimize the collision energy for each transition to maximize the signal of the target fragment ion and potentially reduce the formation of interfering ions.[8][9][10][11]
-
Dwell Time: Adjust the dwell time to ensure sufficient data points across the chromatographic peak without increasing the likelihood of cross-talk.
-
-
Step 3: Methodological Adjustments
-
Issue: The chosen analytical method is not sufficiently robust to minimize cross-talk.
-
Troubleshooting:
-
Review your sample preparation, chromatographic, and mass spectrometric conditions.
-
-
Solution:
-
Alternative MRM Transitions: If significant cross-talk persists, investigate alternative precursor or product ions for aripiprazole-d8 that are less susceptible to interference from aripiprazole.
-
Non-linear Calibration: In cases where cross-talk is predictable and consistent but cannot be eliminated, a non-linear calibration curve may be used to accurately model the analyte concentration.[2][12] However, this approach requires thorough validation.
-
Data Presentation
Table 1: Recommended MRM Transitions for Aripiprazole and Aripiprazole-d8
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Aripiprazole | 448.2 | 285.2 |
| Aripiprazole-d8 | 456.3 | 293.1 |
Note: These values may require optimization based on the specific mass spectrometer used.
Table 2: Example LC-MS/MS Parameters for Aripiprazole Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm)[13] |
| Mobile Phase A | 0.1% Formic acid in Water[13] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[13] |
| Gradient | Isocratic or gradient elution, optimized for separation |
| Flow Rate | 0.5 mL/min[13] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Dwell Time | 100-200 ms (to be optimized) |
| Collision Gas | Argon |
Experimental Protocols
Protocol for Assessing Isotopic Cross-Talk
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of aripiprazole in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of aripiprazole-d8 in the same solvent.
-
-
Preparation of Analytical Samples:
-
Analyte Cross-Talk to IS: Prepare a sample containing aripiprazole at the ULOQ concentration in the sample matrix (e.g., plasma) without adding aripiprazole-d8.
-
IS Cross-Talk to Analyte: Prepare a sample containing aripiprazole-d8 at the working concentration in the sample matrix without adding aripiprazole.
-
-
LC-MS/MS Analysis:
-
Inject both samples into the LC-MS/MS system.
-
Acquire data by monitoring the MRM transitions for both aripiprazole and aripiprazole-d8 in both runs.
-
-
Data Analysis:
-
Analyte to IS Cross-Talk (%):
-
(Peak area of aripiprazole-d8 in the analyte-only sample / Peak area of aripiprazole-d8 in a standard sample at the working concentration) x 100
-
-
IS to Analyte Cross-Talk (%):
-
(Peak area of aripiprazole in the IS-only sample / Peak area of aripiprazole in a standard sample at the LLOQ) x 100
-
-
Visualizations
Caption: Mechanism of isotopic cross-talk between aripiprazole and aripiprazole-d8.
Caption: Troubleshooting workflow for minimizing isotopic cross-talk.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of mobile phase on "Aripiprazole-d8" ionization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of the mobile phase on the ionization of Aripiprazole-d8 in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the mobile phase in the LC-MS analysis of Aripiprazole-d8?
A1: The mobile phase has two main functions. First, in liquid chromatography, it transports the analyte (Aripiprazole-d8) through the analytical column to separate it from other components. Second, in the mass spectrometer's ion source (typically electrospray ionization or ESI), the mobile phase composition directly influences the efficiency of converting neutral Aripiprazole-d8 molecules into charged ions ([M+H]+). This ionization is critical for sensitive and accurate detection. The choice of solvents and additives can significantly enhance the signal intensity of the target analyte[1].
Q2: Which ionization mode is typically used for Aripiprazole-d8, and how does the mobile phase support it?
A2: Aripiprazole-d8 is most effectively analyzed in positive electrospray ionization (ESI+) mode. The mobile phase facilitates this by providing a source of protons (H+). Acidic additives, such as formic acid or acetic acid, are commonly used to lower the pH of the mobile phase, creating an environment rich in protons. This promotes the formation of the protonated molecule, [M+H]+, which is the ion typically monitored in the mass spectrometer[2][3]. The transition for Aripiprazole-d8 is often monitored as m/z 456.3 → 293.07[4].
Q3: What are the most common organic solvents and additives used for Aripiprazole-d8 analysis?
A3: The most frequently used organic solvents are acetonitrile (ACN) and methanol (MeOH). These are paired with an aqueous component, often containing additives to aid ionization and improve peak shape. Common additives include:
-
Formic Acid (FA): Used at low concentrations (e.g., 0.1-0.2%) to provide protons for ESI+ mode[2][3][5][6].
-
Ammonium Formate (AF) or Ammonium Acetate: These salts act as buffers and can improve chromatographic peak shape and ionization efficiency[2][7][8]. They are particularly useful in creating stable spray conditions in the ESI source.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity for Aripiprazole-d8
-
Cause: Suboptimal mobile phase composition leading to inefficient ionization.
-
Troubleshooting Steps:
-
Introduce or Increase Acid Content: If your mobile phase lacks an acidic additive, add 0.1% formic acid to both the aqueous and organic components. If acid is already present, consider a slight increase, but be mindful that excessive acid can sometimes cause ion suppression.
-
Switch Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. Acetonitrile often provides better ionization efficiency for many compounds in ESI.
-
Add a Salt Modifier: Incorporate a low concentration (e.g., 2-10 mM) of ammonium formate or ammonium acetate into the aqueous phase. This can help stabilize the electrospray and improve signal reproducibility[2][8].
-
Optimize Solvent Ratio: For isocratic methods, vary the ratio of organic to aqueous phase. For gradient methods, adjust the gradient slope to ensure Aripiprazole-d8 elutes at a point where the organic content is sufficiently high for efficient desolvation and ionization.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Cause: Secondary interactions between the basic Aripiprazole-d8 molecule and the stationary phase, or issues with the mobile phase pH.
-
Troubleshooting Steps:
-
Adjust pH: The basic nature of aripiprazole means that at a low pH (e.g., around 3.0), it will be consistently protonated, which can lead to better peak shapes[6]. Using a mobile phase containing formic acid or an acetate buffer is recommended[5][9].
-
Use an Appropriate Buffer: A mobile phase buffered with ammonium acetate can help maintain a consistent pH and ionic strength, minimizing peak tailing[7].
-
Check for Column Compatibility: Ensure your column is suitable for the mobile phase pH you are using. Some silica-based columns are not stable at very low or high pH.
-
Issue 3: Inconsistent Retention Time
-
Cause: Improper mobile phase preparation, column degradation, or insufficient column equilibration.
-
Troubleshooting Steps:
-
Ensure Proper Mixing and Degassing: Always filter and thoroughly degas the mobile phase before use to prevent air bubbles in the system[10]. If mixing online, ensure the pump's proportioning valves are working correctly.
-
Use a Buffered Mobile Phase: Buffers like ammonium formate or phosphate buffers resist pH changes, leading to more stable and reproducible retention times[7][11].
-
Allow for Sufficient Equilibration: Before starting a sequence, run the mobile phase through the column for a sufficient amount of time (e.g., 10-15 column volumes) to ensure it is fully equilibrated with the stationary phase.
-
Data Presentation: Mobile Phase Compositions for Aripiprazole Analysis
The following table summarizes various mobile phase compositions that have been successfully used in the LC-MS/MS analysis of Aripiprazole and its deuterated internal standard, Aripiprazole-d8.
| Mobile Phase Composition (Aqueous : Organic) | Ratio (v/v) | Chromatographic Column | Ionization Mode | Reference |
| 10 mM Ammonium Formate : Methanol | 15 : 85 | Acquity UPLC BEH C18 | ESI+ | [2][8] |
| 0.1% Formic Acid in Water : Acetonitrile | 30 : 70 | UPLC BEH C18 | ESI+ | [2] |
| 0.1% Formic Acid in Water : Acetonitrile | 60 : 40 | YMC ODS-AQ S3 | ESI+ | [3] |
| 20 mM Ammonium Acetate : Acetonitrile | 10 : 90 | Phenominex Luna C8 | Not Specified | [7][8] |
| 0.2% Formic Acid in Water : Methanol | 45 : 55 | ACE 3 C18 | ESI+ | [5][6] |
| 2 mM Ammonium Trifluoroacetate + 0.02% FA : Methanol | 35 : 65 | Aquasil C18 | ESI+ | [8][12] |
Experimental Protocols
Protocol 1: Method using Methanol and Ammonium Formate[2]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 10 mM solution of ammonium formate in HPLC-grade water.
-
Organic Phase (B): Use HPLC-grade methanol.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50mm × 2.1mm, 1.7µm).
-
Mobile Phase: Isocratic elution with 15% Aqueous Phase (A) and 85% Organic Phase (B).
-
Flow Rate: As appropriate for the column dimensions (typically 0.3-0.5 mL/min for UPLC).
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Aripiprazole-d8: m/z 456.2 → 293.2.
-
Protocol 2: Method using Acetonitrile and Formic Acid[2]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Add 1 mL of formic acid to 999 mL of HPLC-grade water to make a 0.1% solution.
-
Organic Phase (B): Use HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: UPLC BEH C18.
-
Mobile Phase: Isocratic elution with 30% Aqueous Phase (A) and 70% Organic Phase (B).
-
Flow Rate: As appropriate for the column and system.
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Aripiprazole: m/z 448.35 → 285.09.
-
MRM Transition for Aripiprazole-d8: m/z 456.2 → 293.2.
-
Visualizations
Caption: Workflow for mobile phase optimization in Aripiprazole-d8 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. jipbs.com [jipbs.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Aripiprazole-d8 Contamination in LC-MS Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, address, and prevent Aripiprazole-d8 contamination in their LC-MS systems.
Frequently Asked Questions (FAQs)
Q1: What is Aripiprazole-d8 and why is it a potential contaminant?
Aripiprazole-d8 is a deuterated form of the atypical antipsychotic drug Aripiprazole. It is commonly used as an internal standard (IS) in LC-MS bioanalysis for the accurate quantification of Aripiprazole in complex matrices like plasma and serum.[1][2][3][4] Due to its chemical properties, including its basic nature and potential for adsorption, Aripiprazole-d8 can be a "sticky" compound, leading to carryover and contamination in subsequent analyses if not properly managed.
Q2: What are the common symptoms of Aripiprazole-d8 contamination in my LC-MS system?
The primary symptom is the detection of an Aripiprazole-d8 peak in blank injections or in samples that do not contain the internal standard. This can lead to inaccurate quantification, particularly for low-concentration samples, as the carryover peak artificially inflates the analyte response. Other symptoms include a high baseline noise in the Aripiprazole-d8 mass transition and inconsistent internal standard peak areas across a batch.
Q3: What are the main sources of Aripiprazole-d8 carryover?
Carryover of Aripiprazole-d8 can originate from several components of the LC-MS system. The most common sources include:
-
Autosampler: The injection needle, sample loop, and valve rotor seals are frequent sites of analyte adsorption.
-
LC Column: The column, particularly the frits and the head of the stationary phase, can retain the compound.
-
Tubing and Fittings: Adsorption can occur on the inner surfaces of PEEK or stainless steel tubing, especially in areas with poor flow dynamics.
-
Mass Spectrometer Ion Source: Over time, the ion source can become contaminated, leading to a persistent background signal.
Q4: How can I prevent Aripiprazole-d8 contamination?
Preventative measures are crucial to minimize the risk of contamination.[5][6] Key strategies include:
-
Optimizing Autosampler Wash Solvents: Use a strong wash solvent that can effectively solubilize Aripiprazole-d8. A mixture of organic solvent (e.g., isopropanol or acetonitrile) and a small amount of acid or base can be effective.
-
Using a Divert Valve: Program the divert valve to send the highly concentrated sample plug to waste after it has passed through the column, preventing it from entering the mass spectrometer.[5]
-
Adequate Column Washing: Ensure a sufficient column wash with a high percentage of organic solvent at the end of each run to elute any retained Aripiprazole-d8.
-
Regular System Maintenance: Perform regular preventative maintenance on your LC-MS system, including cleaning the ion source and replacing worn components like valve rotor seals.
-
Strategic Injection Order: If possible, avoid injecting a high-concentration sample immediately before a low-concentration sample or a blank.
Troubleshooting Guides
Guide 1: Systematic Identification of the Contamination Source
This guide provides a step-by-step workflow to pinpoint the source of Aripiprazole-d8 contamination.
Experimental Protocol: Systematic Isolation of Contamination Source
-
Objective: To determine whether the contamination originates from the MS system, the LC system, or the autosampler.
-
Materials:
-
LC-MS grade water
-
LC-MS grade organic solvent (e.g., acetonitrile or methanol)
-
A clean syringe
-
A new piece of PEEK tubing
-
-
Procedure:
-
Isolate the MS System:
-
Disconnect the LC system from the mass spectrometer.
-
Using a clean syringe and a new piece of tubing, directly infuse a 50:50 mixture of LC-MS grade water and organic solvent into the mass spectrometer.
-
Monitor the signal for the Aripiprazole-d8 mass transition.
-
Interpretation: If a signal is present, the ion source or other MS components are contaminated. If no signal is detected, the contamination is in the LC system.
-
-
Bypass the Autosampler:
-
If the contamination is in the LC system, reconnect the LC to the MS, but bypass the autosampler. Connect the pump directly to the column.
-
Run a blank gradient.
-
Interpretation: If the contamination peak is absent, the autosampler is the source. If the peak is still present, the contamination is in the pump, tubing, or column.
-
-
Bypass the Column:
-
If the contamination persists after bypassing the autosampler, reconnect the autosampler and bypass the column.
-
Inject a blank.
-
Interpretation: If the contamination peak is absent, the column is the source.
-
-
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying the source of Aripiprazole-d8 contamination.
Guide 2: Cleaning and Decontamination Protocols
Once the source of contamination has been identified, the following cleaning protocols can be implemented.
Quantitative Impact of Aripiprazole-d8 Carryover
The following table illustrates the potential impact of Aripiprazole-d8 carryover on the quantification of a low-concentration sample. This data is for illustrative purposes.
| Injection Sequence | Aripiprazole-d8 Peak Area | Analyte Peak Area | Calculated Analyte Concentration (ng/mL) | % Deviation from True Value |
| High Concentration Standard (1000 ng/mL Aripiprazole) | 1,500,000 | 2,500,000 | 1000 | N/A |
| Blank 1 (Post-High Standard) | 1,500 | N/A | N/A | N/A |
| LLOQ Sample (1 ng/mL Aripiprazole) | 1,510 (1,500 from carryover) | 2,515 | 1.003 | +0.3% |
Experimental Protocol: LC System Flush
-
Objective: To remove Aripiprazole-d8 contamination from the LC pump, tubing, and autosampler.
-
Materials:
-
LC-MS grade isopropanol (IPA)
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
-
Procedure:
-
Remove the column and connect the autosampler directly to the waste line.
-
Place both mobile phase lines (A and B) into a bottle of 50:50 isopropanol:water with 0.5% formic acid.
-
Set the pump to deliver 50% from each line at a flow rate of 1 mL/min for at least 60 minutes.
-
Flush the autosampler injection needle and sample loop with the same cleaning solution for several cycles.
-
Replace the cleaning solution with your normal mobile phases and equilibrate the system before reinstalling the column.
-
DOT Script for Decontamination Logic
Caption: Logical flow for decontaminating the LC-MS system based on the identified source.
Summary of Recommended Cleaning Solutions
| Component | Primary Cleaning Solution | Secondary Cleaning Solution | Notes |
| LC Pump & Tubing | 50:50 Isopropanol:Water + 0.5% Formic Acid | 100% Acetonitrile | Ensure solvent compatibility with all system components. |
| Autosampler | 75:25 Acetonitrile:Isopropanol | 100% Methanol | Use a strong needle wash solvent in your analytical method. |
| Column | Back-flush with 100% Acetonitrile | Follow manufacturer's recommendations for column cleaning. | If contamination persists, the column may need to be replaced. |
| MS Ion Source | As per manufacturer's guidelines | As per manufacturer's guidelines | Regular cleaning is essential for maintaining sensitivity and reducing background noise. |
References
ensuring linearity of calibration curve with "Aripiprazole-d8"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the linearity of calibration curves for Aripiprazole-d8 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for an Aripiprazole-d8 calibration curve in LC-MS/MS analysis?
A1: Based on validated methods, the linear range for Aripiprazole analysis, often using Aripiprazole-d8 as an internal standard, can vary. Commonly reported linear ranges are between 0.1 ng/mL to 100 ng/mL and 2 ng/mL to 1025 ng/mL.[1][2] The specific range will depend on the sensitivity of the instrument and the requirements of the study.
| Analyte | Internal Standard | Linear Range | Correlation Coefficient (r²) | Reference |
| Aripiprazole | Aripiprazole-d8 | 2-1025 ng/mL | 0.99951 | [1] |
| Aripiprazole | Propranolol | 0.10-100 ng/mL | Not Specified | [1] |
| Aripiprazole | Not Specified | 0.1-100 ng/mL | Not Specified | [2] |
| Aripiprazole Lauroxil | Aripiprazole-d8 | 0.5-50 ng/mL | Not Specified | [3] |
| N-hydroxymethyl aripiprazole | Aripiprazole-d8 | 1.0-50 ng/mL | Not Specified | [3] |
| Aripiprazole | Aripiprazole-d8 | 0.5-50 ng/mL | Not Specified | [3] |
| Dehydro aripiprazole | Aripiprazole-d8 | 0.05-5.0 ng/mL | Not Specified | [3] |
Q2: What are the common causes of non-linear calibration curves when using Aripiprazole-d8?
A2: Non-linear calibration curves can result from several factors. Common causes include matrix effects, where co-eluting components from the sample matrix interfere with the ionization of the analyte or internal standard.[4][5] Other potential causes are detector saturation at high concentrations, an inappropriately wide calibration range, and instability of the standard solutions.[5][6]
Q3: How does the choice of internal standard affect linearity?
A3: The use of a stable isotope-labeled internal standard like Aripiprazole-d8 is crucial as it closely mimics the chemical and physical properties of the analyte, Aripiprazole.[5] This helps to correct for variations during sample preparation and instrument analysis.[5] However, issues such as isotopic exchange, where deuterium atoms are replaced by protons from the solvent, or signal contribution from the analyte to the internal standard's mass channel, can affect linearity.[5][7]
Q4: Can laboratory errors lead to a non-linear calibration curve?
A4: Yes, laboratory errors during the preparation of calibration standards or the internal standard working solution can significantly impact the linearity of the curve.[7] For instance, an error in the concentration of the internal standard added to the samples could cause a consistent deviation in the response ratios.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with calibration curve linearity.
Step 1: Evaluate the Calibration Range and Regression Model
Issue: The calibration curve is non-linear, particularly at the higher or lower concentration points.
Possible Causes:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[5]
-
Inappropriate Calibration Range: The selected concentration range may exceed the linear dynamic range of the instrument for the analyte.[5]
-
Heteroscedasticity: The variance of the error is not constant across the concentration range, which may require a weighted regression model.[6]
Troubleshooting Steps:
-
Narrow the Calibration Range: Exclude the highest concentration standards and re-process the data to see if linearity improves. If it does, the original range was too broad for the instrument's detector.[5]
-
Adjust the Lower Limit of Quantification (LLOQ): Poor reproducibility at the lowest concentration standards may indicate that the LLOQ is set too low. Re-evaluate and establish a higher LLOQ if necessary.[5]
-
Apply a Weighted Regression Model: For LC-MS/MS data where heteroscedasticity is common, applying a weighting factor such as 1/x or 1/x² can often improve the fit of the calibration curve.[6] A 1/y² weighted linear regression model has also been successfully used for Aripiprazole analysis.[2][8]
Step 2: Investigate Potential Matrix Effects
Issue: The calibration curve is linear in solvent but non-linear in the sample matrix.
Possible Cause:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Aripiprazole or Aripiprazole-d8, leading to a non-linear response.[4][6]
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Improve the separation of the analyte from interfering matrix components by modifying the mobile phase composition, gradient, or switching to a different column.[5] A C18 reversed-phase column is commonly used for Aripiprazole analysis.[2][8]
-
Improve Sample Preparation: Employ a more effective sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[5]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[5]
Step 3: Verify the Integrity of Standard Solutions
Issue: The calibration curve shows unexpected deviations or varies significantly between analytical runs.[7][9]
Possible Causes:
-
Standard Solution Instability: Aripiprazole or Aripiprazole-d8 may have degraded in the stock or working solutions.[5]
-
Preparation Errors: Inaccuracies in the preparation of stock solutions, working solutions, or calibration standards can lead to a non-linear curve or a shift in the slope.[7]
Troubleshooting Steps:
-
Prepare Fresh Standard Solutions: Prepare new stock and working solutions of Aripiprazole and Aripiprazole-d8 from a reliable source.[5]
-
Verify Pipetting and Dilutions: Double-check all calculations and ensure that volumetric glassware and pipettes are properly calibrated.
Step 4: Assess Instrument Performance
Issue: The instrument response is inconsistent, leading to poor reproducibility and a non-linear calibration curve.
Possible Causes:
-
Instrument Variation: Changes in mass spectrometer calibration or performance can affect the response.[7]
-
Carryover: Residual analyte from a high concentration sample can be carried over to the next injection, affecting the accuracy of lower concentration standards.[5]
-
Adsorption: The analyte may be adsorbing to surfaces in the LC system or sample vials.[5]
Troubleshooting Steps:
-
Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated according to the manufacturer's recommendations.
-
Optimize Needle Wash: Improve the needle wash method by using a stronger solvent or increasing the wash volume and duration to minimize carryover.[5]
-
Use Low-Adsorption Consumables: Consider using low-adsorption vials and pipette tips to prevent loss of analyte.[5]
Experimental Protocols
Protocol: Evaluation of Matrix Effects using Post-Extraction Addition
-
Sample Preparation: Extract a blank matrix sample (e.g., plasma from a drug-naive subject) using the established sample preparation method.
-
Spiking: After extraction, spike the blank matrix extract with known concentrations of Aripiprazole and Aripiprazole-d8 to prepare a set of calibration standards in the matrix.
-
Solvent Standards: Prepare a corresponding set of calibration standards in the reconstitution solvent at the same concentrations.
-
Analysis: Analyze both sets of standards using the LC-MS/MS method.
-
Data Comparison: Compare the peak areas of the analyte and internal standard in the matrix standards to those in the solvent standards. A significant difference (typically >15%) in the response indicates the presence of a matrix effect.
Visualizations
Caption: Troubleshooting workflow for a non-linear calibration curve.
Caption: Diagram illustrating the concept of matrix effects in LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. benchchem.com [benchchem.com]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Reasons for calibration standard curve slope variation in LC-MS assays and how to address it. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Aripiprazole Using Aripiprazole-d8 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor influencing the reliability of these methods. This guide provides an objective comparison of the performance of the deuterated internal standard, Aripiprazole-d8, against other commonly used alternatives in the bioanalysis of Aripiprazole.
This document summarizes key validation parameters from published studies, presenting quantitative data in structured tables for easy comparison. Detailed experimental protocols for a method utilizing Aripiprazole-d8 are also provided, alongside a visual representation of the typical bioanalytical workflow.
Performance Comparison of Internal Standards
The selection of an internal standard is crucial for compensating for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as Aripiprazole-d8, is often considered the gold standard due to its similar physicochemical properties to the analyte, which allows it to track the analyte more effectively through the analytical process. However, other non-deuterated analogs have also been successfully employed. The following tables compare the performance of Aripiprazole-d8 with alternative internal standards based on key validation parameters.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Aripiprazole-d8 | Aripiprazole | 0.05 - 80[1] | 0.05[1] |
| Aripiprazole & Dehydroaripiprazole | 25 - 1000[2][3] | 10[2][3] | |
| Propranolol | Aripiprazole | 0.10 - 100[4] | 0.10[4] |
| Papaverine | Aripiprazole | 0.1 - 600[5][6] | 0.1[5] |
| Dehydroaripiprazole | 0.01 - 60[5][6] | 0.01[5] | |
| Zolpidem Tartrate | Aripiprazole | 0.20 - 60.01[6] | Not Reported |
Table 2: Accuracy and Precision
| Internal Standard | Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) |
| Aripiprazole-d8 | Aripiprazole | 0.60, 30.60, 45.59 | 2.28 - 8.93[6] | 2.28 - 8.93[6] | 92.50 - 107.07[6] |
| Propranolol | Aripiprazole | Not Specified | ≤4.8[4] | ≤4.8[4] | 85 - 115[4] |
| Papaverine | Aripiprazole & Dehydroaripiprazole | Not Specified | Within variability criteria[5] | Within variability criteria[5] | Within variability criteria[5] |
| Zolpidem Tartrate | Aripiprazole | 0.60, 30.60, 45.59 | 2.28 - 8.93[6] | 2.28 - 8.93[6] | 92.50 - 107.07[6] |
Experimental Protocol: Bioanalytical Method Validation of Aripiprazole using Aripiprazole-d8
This section outlines a representative experimental protocol for the quantitative determination of Aripiprazole in human plasma using a validated LC-MS/MS method with Aripiprazole-d8 as the internal standard.
1. Materials and Reagents:
-
Aripiprazole reference standard
-
Aripiprazole-d8 internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium formate (AR grade)
-
Water (Milli-Q or equivalent)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50mm×2.1mm, 1.7μm)[1]
-
Mobile Phase: Methanol: 10mM ammonium formate (85:15, v/v) with isocratic elution[1]
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
5. Sample Preparation (Solid Phase Extraction - SPE): [1]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a working solution of Aripiprazole-d8.
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge (e.g., Phenomenex Strata-X).
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
6. Method Validation Procedures:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Aripiprazole and Aripiprazole-d8.
-
Linearity and Range: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Aripiprazole. The calibration curve should be linear over the specified range, typically with a correlation coefficient (r²) ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within ±20%).
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n≥5). The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of Aripiprazole in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Bioanalytical Method Validation Workflow
The following diagram illustrates the general workflow for the validation of a bioanalytical method for Aripiprazole.
Caption: Workflow of a bioanalytical method validation for Aripiprazole.
References
- 1. researchgate.net [researchgate.net]
- 2. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to Inter-Assay and Intra-Assay Precision in Aripiprazole Quantification: The Role of Aripiprazole-d8
In the realm of bioanalysis, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precision of an analytical method is paramount. For researchers and drug development professionals quantifying the atypical antipsychotic aripiprazole, achieving high precision is critical for accurate dose adjustments and clinical endpoint correlation. A key component in achieving this precision is the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides a detailed comparison of assay precision for aripiprazole quantification, focusing on the performance of the deuterated internal standard, Aripiprazole-d8, against other non-deuterated alternatives.
The use of an internal standard that closely mimics the analyte's chemical and physical properties during sample preparation and analysis is crucial for correcting variations. Aripiprazole-d8, being structurally identical to aripiprazole except for the presence of deuterium atoms, co-elutes chromatographically and experiences similar ionization effects in mass spectrometry, making it the gold standard for minimizing analytical variability.
Performance Data: Aripiprazole-d8 vs. Alternative Internal Standards
The precision of an analytical method is typically expressed as the coefficient of variation (%CV), measured at different concentration levels. Intra-assay precision (within-run repeatability) and inter-assay precision (between-run reproducibility) are key validation parameters. The data summarized below, compiled from various validated bioanalytical methods, demonstrates the superior or comparable performance of methods utilizing Aripiprazole-d8.
Table 1: Inter-Assay and Intra-Assay Precision Using Aripiprazole-d8 as Internal Standard
| Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Analytical Method |
| Low QC | < 10.7%[1] | < 9.9%[1] | LC-MS/MS |
| Medium QC | < 10.7%[1] | < 9.9%[1] | LC-MS/MS |
| High QC | < 10.7%[1] | < 9.9%[1] | LC-MS/MS |
Data synthesized from a study quantifying aripiprazole in urine using a deuterated internal standard. The precision values were consistently within acceptable limits.[1]
Table 2: Inter-Assay and Intra-Assay Precision Using Alternative Internal Standards
| Internal Standard | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Analytical Method |
| Propranolol | LLOQ QC (0.10 ng/mL) | 4.8 | 4.1 | LC-MS/MS |
| LQC (0.30 ng/mL) | 2.9 | 3.5 | LC-MS/MS | |
| MQC (45.0 ng/mL) | 1.8 | 2.4 | LC-MS/MS | |
| HQC (85.0 ng/mL) | 1.5 | 2.1 | LC-MS/MS | |
| Papaverine | Low, Med, High | < 8.5% | < 7.9% | LC-MS/MS[2] |
| Voriconazole | Low, Med, High | 0.45% - 2.7% | 0.44% - 1.97% | RP-HPLC[3] |
Data for Propranolol and Papaverine were extracted from LC-MS/MS method validation studies for aripiprazole in human plasma.[2] The data for Voriconazole is from an RP-HPLC method.[3]
As the tables illustrate, methods employing Aripiprazole-d8 consistently yield excellent precision, with %CV values well within the accepted regulatory limits (typically <15%). While methods using alternative internal standards like propranolol and voriconazole also demonstrate high precision, the use of a SIL-IS like Aripiprazole-d8 is theoretically superior as it best compensates for matrix effects and variability in extraction and ionization, which is a critical consideration for ensuring the robustness and reliability of bioanalytical data.
Experimental Protocols
To understand how this precision is achieved, a detailed, representative experimental protocol for the quantification of aripiprazole in human plasma using Aripiprazole-d8 and LC-MS/MS is provided below.
Detailed Protocol: LC-MS/MS Quantification of Aripiprazole in Plasma
1. Materials and Reagents:
-
Aripiprazole reference standard
-
Aripiprazole-d8 (internal standard, IS)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Human plasma (with K2EDTA as anticoagulant)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of aripiprazole and Aripiprazole-d8 in methanol.
-
Working Solutions: Prepare serial dilutions of the aripiprazole stock solution with 50:50 methanol/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Aripiprazole-d8 stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 200 µL of the internal standard spiking solution (100 ng/mL Aripiprazole-d8 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu or Waters UPLC/HPLC system.
-
Column: A C18 reversed-phase column (e.g., Aquasil C18, 100 x 2.1 mm, 5 µm).[4]
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.45 mL/min.[4]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Aripiprazole: m/z 448.2 → 285.2
-
Aripiprazole-d8: m/z 456.3 → 293.1
-
5. Data Analysis:
-
Quantify aripiprazole concentrations by calculating the peak area ratio of the analyte to the internal standard (Aripiprazole/Aripiprazole-d8).
-
Generate a calibration curve using weighted linear regression (1/x²) from the calibration standards.
-
Determine the concentration of aripiprazole in QC and unknown samples by interpolating from the calibration curve.
Workflow Visualization
The following diagram illustrates the typical workflow for assessing the inter-assay and intra-assay precision of a bioanalytical method.
References
Aripiprazole-d8: The Gold Standard for Accuracy and Recovery in Bioanalytical Quantification
A comparative guide for researchers, scientists, and drug development professionals.
In the precise world of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accuracy and reliability of quantifying drug concentrations in biological matrices are paramount. The choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison of Aripiprazole-d8, a deuterated stable isotope-labeled internal standard, with other analytical approaches for the quantification of the atypical antipsychotic drug, Aripiprazole. Through an examination of experimental data and methodologies, this guide will demonstrate the superiority of Aripiprazole-d8 in achieving accurate and reproducible results.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[2] Stable isotope-labeled (SIL) internal standards, such as Aripiprazole-d8, are widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The near-identical chemical and physical characteristics to the parent drug ensure they co-elute and experience similar ionization effects, effectively normalizing for matrix effects and variability during sample processing.[3]
Comparative Analysis: Aripiprazole-d8 vs. Alternative Internal Standards
The use of a deuterated internal standard like Aripiprazole-d8 consistently leads to superior accuracy and precision in bioanalytical methods.[2] While other compounds, such as zolpidem tartrate and papaverine, have been used as internal standards for aripiprazole quantification, they may not fully compensate for the specific matrix effects and extraction variability encountered with aripiprazole.[4][5]
| Internal Standard | Analytical Method | Matrix | Key Performance Metrics | Reference |
| Aripiprazole-d8 | UPLC-MS/MS | Human Plasma | Linearity: 0.05-80 ng/mLRecovery: >96%Intra- & Inter-batch Accuracy: 97.4-101.9%Intra- & Inter-batch Precision (%CV): 1.20-3.72% | [6] |
| Aripiprazole-d8 | UHPLC-MS/MS | Plasma | Linearity: 25-1000 ng/mL (R² = 0.998)LOQ: 25 ng/mL | [7] |
| Zolpidem Tartrate | HPLC-MS/MS | Human Plasma | Linearity: 0.20-60.01 ng/mL | [4] |
| Papaverine | LC-MS/MS | Human Plasma | Linearity (Aripiprazole): 0.1-600 ng/mLLinearity (Dehydroaripiprazole): 0.01-60 ng/mLRecovery: >85% | [5][8] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible bioanalytical results. The following sections outline a typical workflow for the quantification of aripiprazole in human plasma using Aripiprazole-d8 as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add the working solution of Aripiprazole-d8.
-
Vortex the samples to ensure homogeneity.
-
Load the samples onto a pre-conditioned solid-phase extraction cartridge (e.g., Phenomenex Strata-X).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: Acquity UPLC BEH C18 (50mm×2.1mm, 1.7µm) or equivalent.[6]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10mM ammonium formate).[6]
-
Flow Rate: Optimized for the specific column and system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for aripiprazole and Aripiprazole-d8.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for aripiprazole quantification.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The evidence overwhelmingly supports the use of Aripiprazole-d8 as the internal standard of choice for the accurate and precise quantification of aripiprazole in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process minimizes the impact of experimental variability and matrix effects, leading to highly reliable data. For researchers, scientists, and drug development professionals, the adoption of Aripiprazole-d8 in their bioanalytical workflows is a critical step toward ensuring the integrity and validity of their pharmacokinetic and other quantitative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Aripiprazole-d8 for Bioequivalence Studies of Aripiprazole Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aripiprazole-d8 as an internal standard in bioequivalence studies of aripiprazole formulations. It includes an overview of alternative internal standards, supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the design and execution of bioanalytical assays.
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence (BE) studies. A critical component of these studies is the accurate quantification of aripiprazole in biological matrices, which necessitates the use of a reliable internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Aripiprazole-d8, a deuterated analog of the parent drug, is a commonly employed internal standard. This guide evaluates the use of Aripiprazole-d8 in this context and compares it with other potential internal standards.
The Role of Internal Standards in Bioanalytical Methods
An ideal internal standard should have physicochemical properties very similar to the analyte, co-elute with the analyte, and not be present in the biological matrix. Stable isotope-labeled (SIL) internal standards, such as Aripiprazole-d8, are considered the gold standard as they have nearly identical chemical and physical properties to the analyte, differing only in mass. This similarity helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Comparison of Internal Standards for Aripiprazole Analysis
| Internal Standard | Type | Rationale for Use | Reported Performance and Considerations |
| Aripiprazole-d8 | Stable Isotope-Labeled | Co-elutes with aripiprazole, has nearly identical extraction recovery and ionization efficiency, minimizing analytical variability. | Widely used and accepted by regulatory agencies. Provides high accuracy and precision in LC-MS/MS assays.[1][2][3][4] |
| Propranolol | Structurally Unrelated | Commercially available and cost-effective. | Has been used successfully in LC-MS/MS methods for aripiprazole.[5] However, as a structurally unrelated IS, it may not fully compensate for matrix effects or variations in extraction efficiency as effectively as a SIL IS. |
| Papaverine | Structurally Unrelated | Readily available. | Utilized in an LC-MS/MS method for the simultaneous determination of aripiprazole and its active metabolite.[6] Similar to other non-SIL internal standards, it may not perfectly mimic the behavior of aripiprazole during analysis. |
Experimental Data from Bioequivalence Studies
The following tables present pharmacokinetic data from bioequivalence studies of different aripiprazole formulations. These studies typically utilize a validated LC-MS/MS method with an appropriate internal standard to generate the data.
Table 1: Pharmacokinetic Parameters of Aripiprazole (10 mg Tablet) in Healthy Volunteers (Fasting)
| Formulation | Cmax (ng/mL) | AUC0-72h (ng·h/mL) | Tmax (h) |
| Test (Oral Soluble Film with water) | 55 ± 10 | 1857 ± 377 | 2 (1-4) |
| Test (Oral Soluble Film without water) | 54 ± 10 | 1823 ± 350 | 2 (1-5) |
| Reference (Orally Disintegrating Tablet) | 48 ± 13 | 1745 ± 405 | 3 (1-6) |
Data presented as mean ± standard deviation. Tmax presented as median (range).[7]
Table 2: Pharmacokinetic Parameters of Aripiprazole (10 mg Tablet) in Healthy Volunteers (Fed)
| Formulation | Cmax (ng/mL) | AUC0-72h (ng·h/mL) | Tmax (h) |
| Test (Oral Soluble Film with water) | 43 ± 9 | 2024 ± 387 | 5 (2-24) |
| Reference (Orally Disintegrating Tablet) | 43 ± 10 | 1994 ± 426 | 5 (2-24) |
Data presented as mean ± standard deviation. Tmax presented as median (range).[7]
Table 3: Bioequivalence Analysis of Aripiprazole Formulations
| Condition | Parameter | Geometric Mean Ratio (Test/Reference) [%] | 90% Confidence Interval |
| Fasting | Cmax | 116.73 | (Not explicitly stated, but within 80-125%) |
| AUC0-72h | 107.23 | (Not explicitly stated, but within 80-125%) | |
| Fed | Cmax | 100.51 | (Not explicitly stated, but within 80-125%) |
| AUC0-72h | 101.95 | (Not explicitly stated, but within 80-125%) |
The 90% confidence intervals for the geometric mean ratios of Cmax and AUC were all within the acceptable bioequivalence range of 80-125%.[7]
Experimental Protocols
The following is a representative experimental protocol for the quantification of aripiprazole in human plasma using Aripiprazole-d8 as an internal standard for a bioequivalence study.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of Aripiprazole-d8 working solution (internal standard).
-
Vortex for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 1 mL of 5% methanol in water).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Aripiprazole: m/z 448.2 → 285.2
-
Aripiprazole-d8: m/z 456.2 → 293.2[3]
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Experimental Workflow for Aripiprazole Bioequivalence Study
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioequivalence of Aripiprazole Oral Soluble Films and Orally Disintegrating Tablets in Healthy Participants: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Aripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of aripiprazole, with a focus on methods employing the deuterated internal standard, Aripiprazole-d8. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document summarizes key performance data from various validated methods and provides detailed experimental protocols to aid in the selection and implementation of the most suitable assay for your research needs.
Performance Comparison of Analytical Methods
The following tables present a summary of quantitative data from different analytical methods that utilize Aripiprazole-d8 as an internal standard. This allows for a direct comparison of their performance characteristics.
Table 1: Comparison of a UHPLC-MS/MS Method with a Commercial Immunoassay
| Parameter | UHPLC-MS/MS with Aripiprazole-d8 | Alinity C Immunoassay |
| Method Principle | Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry | Competitive Immunoassay with Photometric Detection |
| Internal Standard | Aripiprazole-d8 | Not Applicable |
| Linearity Range | 25 - 1000 ng/mL | 45 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[1] | 45 ng/mL[2] |
| Correlation (vs. reference) | Reference Method | Good correlation (rs = 0.96) but with a slight positive bias[2] |
| Concordance in Therapeutic Range | - | 93.18% agreement with UHPLC-MS/MS[2] |
| Mean Concentration Measured | 275.3 ng/mL | 299.9 ng/mL[2] |
Table 2: Performance Characteristics of Various LC-MS/MS-Based Methods Using Aripiprazole-d8
| Parameter | Method 1: UPLC-MS/MS[3] | Method 2: LC-MS/MS[4] | Method 3: UHPLC-MS/MS[1][2] |
| Linearity Range | 0.05 - 80 ng/mL | 0.5 - 50 ng/mL (Aripiprazole) | 25 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.5 ng/mL | 25 ng/mL |
| Intra-day Precision (% CV) | 1.20 - 3.72% | Within acceptance criteria | Not explicitly stated |
| Inter-day Precision (% CV) | 1.20 - 3.72% | Within acceptance criteria | Not explicitly stated |
| Accuracy | 97.4 - 101.9% | Within acceptance criteria | Not explicitly stated |
| Extraction Recovery | > 96% | Stable and reproducible | Not explicitly stated |
| Matrix | Human Plasma | Plasma | Human Plasma |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods.
Protocol 1: UHPLC-MS/MS for Aripiprazole and Dehydroaripiprazole in Human Plasma[2]
1. Sample Preparation:
- To 850 µL of plasma, add 100 µL of aripiprazole and dehydroaripiprazole solution (0.25 mg/L) and 50 µL of Aripiprazole-d8 internal standard solution (10 mg/L).
- Vortex the mixture for 1 minute.
- Precipitate proteins by adding 600 µL of acetonitrile to 200 µL of the plasma mixture.
2. Chromatographic Conditions:
- System: ACQUITY UPLC I-Class System.
- Column: ACQUITY UPLC BEH C18, 2.1 × 50.0 mm, 1.7 μm.
- Column Temperature: 40 °C.
- Mobile Phase: Gradient elution (details not specified in the provided text).
- Flow Rate: 0.6 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
- System: Xevo TQ-S micro Tandem Mass Spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
- Aripiprazole: m/z 448.2 → 285.2
- Dehydroaripiprazole: m/z 446.04 → 285.02
- Aripiprazole-d8: m/z 456.3 → 293.07
Protocol 2: UPLC-MS/MS for Aripiprazole in Human Plasma[3]
1. Sample Preparation (Solid-Phase Extraction):
- Use Phenomenex Strata-X (30 mg, 1 cc) cartridges.
- Extract aripiprazole and the Aripiprazole-d8 internal standard from 100 µL of human plasma.
2. Chromatographic Conditions:
- System: UPLC system.
- Column: Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm.
- Mobile Phase: Methanol: 10mM ammonium formate (85:15, v/v), isocratic elution.
3. Mass Spectrometric Conditions:
- Ionization Mode: Positive ionization.
- Detection: Multiple Reaction Monitoring (MRM).
Protocol 3: LC-MS/MS for Aripiprazole Lauroxil and its Metabolites in Plasma[4]
1. Sample Preparation:
- For Aripiprazole Lauroxil, Aripiprazole, and Dehydroaripiprazole: Solid-phase extraction.
- For N-hydroxymethyl aripiprazole: Protein precipitation.
2. Chromatographic and Mass Spectrometric Conditions:
- System: AB Sciex Triple Quad™ 4500 system.
- Ionization Mode: Positive ion electrospray ionization.
- Detection: Selected Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: General workflow for LC-MS/MS analysis of aripiprazole.
Caption: Key parameters for analytical method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Aripiprazole-d8 vs. Structural Analog Internal Standards: A Comparative Guide for Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic aripiprazole, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Aripiprazole-d8, and common structural analog internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. The two primary choices for an internal standard for aripiprazole analysis are its deuterated analog, Aripiprazole-d8, and structurally similar compounds, known as structural analogs.
The Gold Standard: Aripiprazole-d8
Aripiprazole-d8 is a deuterated form of aripiprazole where eight hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to aripiprazole, with a slight increase in molecular weight. This near-identical nature is the primary reason why SILs are considered the "gold standard" in quantitative bioanalysis. They co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, leading to more effective correction for matrix effects.
The Alternative: Structural Analog Internal Standards
Performance Comparison: Aripiprazole-d8 vs. Structural Analogs
Table 1: Performance Data for Aripiprazole Bioanalysis using Aripiprazole-d8 as an Internal Standard
| Parameter | Result | Reference |
| Recovery | 97.07% to 103.64% | [1] |
| Precision (%CV) | 2.68% to 7.70% | [1] |
| Accuracy | 96.7% to 102.5% | [2] |
| Linearity (ng/mL) | 2 - 1025 | [1] |
| Matrix Effect | Not explicitly quantified, but the use of a SIL IS is intended to minimize its impact. |
Table 2: Performance Data for Aripiprazole Bioanalysis using Structural Analog Internal Standards
| Internal Standard | Parameter | Result | Reference |
| Propranolol | Recovery | >96% (for aripiprazole) | [3] |
| Precision (%CV) | ≤4.8% | [3] | |
| Accuracy | Not explicitly stated | ||
| Linearity (ng/mL) | 0.10 - 100 | [3] | |
| Papaverine | Recovery | >85% (for aripiprazole) | [4] |
| Precision (%CV) | Within acceptable limits | [4] | |
| Accuracy | Within acceptable limits | [4] | |
| Linearity (ng/mL) | 0.1 - 600 | [4] | |
| Zolpidem Tartrate | Recovery | 75.56% - 79.57% (for aripiprazole) | |
| Precision (%CV) | 2.28% - 8.93% | ||
| Accuracy | 92.50% - 107.07% | ||
| Linearity (ng/mL) | 0.20 - 60.01 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the LC-MS/MS analysis of aripiprazole using both Aripiprazole-d8 and a structural analog internal standard.
Protocol 1: Aripiprazole Analysis using Aripiprazole-d8 Internal Standard
This protocol is based on a validated UPLC-MS/MS method for the determination of aripiprazole in rat plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the Aripiprazole-d8 internal standard solution.
-
Add an appropriate extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).
-
Vortex mix thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: UPLC BEH C18 column
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v)
-
Flow Rate: Isocratic elution
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Protocol 2: Aripiprazole Analysis using Propranolol Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of aripiprazole in human plasma.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add the propranolol internal standard solution.
-
Add methyl tert-butyl ether under alkaline conditions.
-
Vortex mix and centrifuge.
-
Separate and evaporate the organic layer.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: HPLC or UPLC system
-
Column: Aquasil C18 (100 x 2.1 mm, 5 µm)
-
Mobile Phase: Methanol and deionized water containing 2 mM ammonium trifluoroacetate and 0.02% formic acid (65:35, v/v)
-
Flow Rate: 0.45 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with Turbo Ion spray in positive ion mode.
-
MRM Transitions:
-
Aripiprazole: m/z 448.2 → 285.1
-
Propranolol: m/z 260.1 → 116.0
-
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of aripiprazole.
Caption: A typical experimental workflow for the bioanalysis of aripiprazole using LC-MS/MS.
Caption: Simplified signaling pathway of aripiprazole's action on dopamine and serotonin receptors.
Conclusion
Based on the available data, Aripiprazole-d8, as a stable isotope-labeled internal standard, generally offers superior performance in terms of recovery and its theoretical ability to more accurately compensate for matrix effects and other analytical variabilities compared to structural analog internal standards. The near-identical physicochemical properties of Aripiprazole-d8 to the analyte make it the preferred choice for achieving the highest level of accuracy and precision in the bioanalysis of aripiprazole.
However, structural analog internal standards can still provide acceptable quantitative results when a deuterated standard is not available, provided that the method is thoroughly validated to account for potential differences in extraction efficiency and matrix effects. The choice of a specific structural analog should be carefully considered and validated for each specific application. Ultimately, the selection of the internal standard should be based on the required level of assay performance, availability, and cost considerations, with a strong recommendation for the use of Aripiprazole-d8 for the most reliable and robust bioanalytical data.
References
certificate of analysis for "Aripiprazole-d8" reference standard
For researchers, scientists, and drug development professionals, the choice of a suitable reference standard is paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of the Aripiprazole-d8 reference standard with its non-deuterated counterpart, supported by experimental data and detailed methodologies.
Performance Comparison: Aripiprazole-d8 vs. Standard Aripiprazole
The primary advantage of using a deuterated internal standard like Aripiprazole-d8 lies in its ability to minimize analytical variability and improve the accuracy of quantification in complex matrices, particularly in bioanalytical studies. While chemically identical to the non-deuterated form in terms of its core structure and reactivity, the presence of deuterium atoms imparts a higher mass. This mass difference is crucial for mass spectrometry-based assays, allowing for clear differentiation between the internal standard and the analyte of interest.
| Parameter | Aripiprazole-d8 Reference Standard | Standard Aripiprazole Reference Standard |
| Chemical Formula | C23H19D8Cl2N3O2 | C23H27Cl2N3O2 |
| Molecular Weight | ~456.43 g/mol | ~448.39 g/mol [1] |
| Purity (typical) | ≥98% (by HPLC) | ≥98% (by HPLC) |
| Isotopic Enrichment | Typically >99% | Not Applicable |
| Primary Application | Internal standard for quantitative analysis by mass spectrometry (LC-MS/MS) | Primary reference standard for identification, purity, and assay tests |
| Key Advantage | Co-elutes with the analyte, minimizing matrix effects and improving quantification accuracy in bioanalytical methods.[2][3][4] | Cost-effective for assays where an internal standard is not required. |
| Common Impurities | May contain non-deuterated Aripiprazole and other related substances. | Potential impurities include intermediates from synthesis and degradation products.[5][6][7][8] |
| Storage Conditions | -20°C, protected from light | Room temperature or as specified on the certificate of analysis |
Experimental Protocols
Accurate and precise quantification of Aripiprazole in various matrices is critical for pharmacokinetic studies, bioequivalence trials, and quality control of pharmaceutical formulations. Below are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of both Aripiprazole-d8 and standard Aripiprazole reference standards.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard solution of the reference material in a suitable diluent (e.g., mobile phase).
-
Inject the solution into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to Aripiprazole and any impurity peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Quantification in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method highlights the utility of Aripiprazole-d8 as an internal standard for the accurate quantification of Aripiprazole in plasma or serum, crucial for bioequivalence and pharmacokinetic studies.[2][3][4]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Spike plasma samples with a known concentration of Aripiprazole-d8 internal standard.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of ammonium formate buffer and methanol.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aripiprazole: m/z 448.2 → 285.2
-
Aripiprazole-d8: m/z 456.2 → 293.2
-
-
-
Quantification: The ratio of the peak area of the analyte (Aripiprazole) to the peak area of the internal standard (Aripiprazole-d8) is used to construct a calibration curve and determine the concentration of Aripiprazole in the unknown samples. The use of the deuterated internal standard corrects for variations in sample preparation and instrument response.[2][3][4]
Visualizations
Aripiprazole Mechanism of Action
Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[9][10][11] This complex mechanism contributes to its efficacy in treating a range of psychiatric disorders.
Caption: Aripiprazole's interaction with key neurotransmitter receptors.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of Aripiprazole in a biological matrix using Aripiprazole-d8 as an internal standard.
Caption: Workflow for Aripiprazole quantification using an internal standard.
References
- 1. Aripiprazole USP Reference Standard CAS 129722-12-9 Sigma-Aldrich [sigmaaldrich.com]
- 2. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aripiprazole Impurities | SynZeal [synzeal.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
regulatory guidelines for using deuterated standards like "Aripiprazole-d8"
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative bioanalytical data. This guide provides an objective comparison of deuterated internal standards, such as Aripiprazole-d8, against their non-deuterated counterparts, supported by established regulatory principles and experimental data.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for their use to enhance the accuracy and precision of bioanalytical methods.[2][3] The International Council for Harmonisation (ICH) M10 guideline, adopted by both agencies, further solidifies the framework for their implementation in regulated bioanalysis.[2]
Aripiprazole-d8, a deuterated form of the atypical antipsychotic aripiprazole, serves as an exemplary internal standard for quantitative bioanalysis. Its near-identical physicochemical properties to the parent drug allow it to effectively compensate for variations throughout the analytical workflow, from sample preparation to instrument response.[1][4][5][6][7]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards like Aripiprazole-d8 over non-deuterated (structural analogue) internal standards is evident in their ability to more accurately correct for analytical variability.[1][8] This is primarily due to their co-elution with the analyte, which ensures they are subjected to the same matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.[1][9]
| Parameter | Deuterated Internal Standard (e.g., Aripiprazole-d8) | Non-Deuterated (Analogue) Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte | Similar, but not identical, to the analyte |
| Chromatographic Retention Time | Typically co-elutes with the analyte | May have a different retention time |
| Matrix Effect Compensation | Excellent, as it experiences similar ion suppression/enhancement | Variable and often incomplete |
| Extraction Recovery | Tracks the analyte's recovery very closely | May have different extraction efficiency |
| Accuracy & Precision | Generally high, leading to more reliable data | Can be compromised due to differential behavior |
| Cost | Generally higher | Typically lower |
Potential Challenges with Deuterated Standards
Despite their advantages, it is crucial to be aware of potential limitations associated with deuterated standards. The "deuterium isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the internal standard.[4][9] This can result in differential ion suppression, where the two compounds are affected differently by the sample matrix, potentially leading to inaccurate quantification.[9] Additionally, the stability of the deuterium labels is a critical consideration, as H/D exchange can occur under certain conditions.[4]
Experimental Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method using a deuterated internal standard. The following are detailed methodologies for key validation experiments.
Evaluation of Matrix Effects
Objective: To assess the ability of Aripiprazole-d8 to compensate for matrix effects from various biological sources.
Protocol:
-
Sample Preparation:
-
Set 1 (Neat Solution): Spike Aripiprazole and Aripiprazole-d8 into a reconstitution solvent at low and high concentrations.
-
Set 2 (Post-extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the extracted matrix with Aripiprazole and Aripiprazole-d8 at the same low and high concentrations.
-
Set 3 (Pre-extraction Spike): Spike Aripiprazole and Aripiprazole-d8 into the blank biological matrix from the same six sources before extraction.
-
-
Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte by dividing the peak area in Set 2 by the peak area in Set 1.
-
Calculate the IS-normalized MF by dividing the analyte/IS peak area ratio in Set 3 by the peak area ratio in Set 1.
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[5]
-
Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the method across the analytical range.
Protocol:
-
Sample Preparation: Prepare Quality Control (QC) samples by spiking blank biological matrix with known concentrations of Aripiprazole (low, medium, and high).
-
Analysis:
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze at least five replicates of each QC level on at least three different days.
-
-
Data Analysis: Calculate the mean concentration, accuracy (% bias), and precision (% CV) for each QC level. Acceptance criteria are typically within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
Visualizing the Workflow
The following diagrams illustrate the logical flow of selecting and validating a deuterated internal standard and a typical bioanalytical workflow.
Caption: Logical workflow for internal standard selection and method validation.
Caption: Experimental workflow for bioanalysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Stability Analysis: Aripiprazole vs. Aripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability profiles of aripiprazole and its deuterated analog, aripiprazole-d8. While direct comparative stability studies are not extensively available in the public domain, this document synthesizes existing data on aripiprazole's stability with the well-established principles of deuteration to offer a scientifically grounded assessment for research and development purposes.
Executive Summary
Aripiprazole is an atypical antipsychotic primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Its deuterated form, aripiprazole-d8, is engineered to enhance metabolic stability. This is achieved through the kinetic isotope effect, where the substitution of hydrogen with the heavier deuterium isotope strengthens the carbon-deuterium bond. This stronger bond is more resistant to enzymatic cleavage, leading to a reduced rate of metabolism. Consequently, aripiprazole-d8 is expected to exhibit a longer half-life and potentially a more consistent pharmacokinetic profile compared to its non-deuterated counterpart.
Forced degradation studies on aripiprazole have identified its susceptibility to degradation under acidic and oxidative conditions. While specific quantitative data for aripiprazole-d8 under identical stress conditions is not publicly available, the principles of isotopic labeling suggest it would likely exhibit enhanced resistance to degradation pathways involving the cleavage of the deuterated carbon-hydrogen bonds.
Data Presentation: Stability Comparison
The following table summarizes the expected comparative stability based on established principles of deuterated compounds and available data for aripiprazole. It is important to note that the data for aripiprazole-d8 is inferred due to the lack of direct, publicly available comparative studies.
| Parameter | Aripiprazole | Aripiprazole-d8 (Predicted) | Rationale for Prediction |
| Metabolic Stability (in vitro) | |||
| Half-life (t½) in Human Liver Microsomes | Moderate | Longer | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolism by CYP2D6 and CYP3A4 due to the kinetic isotope effect. |
| Intrinsic Clearance (CLint) | Moderate | Lower | Reduced metabolic rate directly translates to lower intrinsic clearance. |
| Forced Degradation Stability | |||
| Acidic Hydrolysis | Susceptible to degradation[1][2] | Potentially more stable | If the degradation pathway involves cleavage of a C-H bond that is deuterated in aripiprazole-d8, the rate of degradation would be slower. |
| Basic Hydrolysis | Generally stable | Likely stable | Aripiprazole shows good stability under basic conditions, and this is not expected to be significantly altered by deuteration. |
| Oxidative Degradation | Susceptible to degradation[3][4] | Potentially more stable | Similar to acidic hydrolysis, deuteration at a site susceptible to oxidation would slow down the degradation process. |
| Thermal Degradation | Generally stable | Likely stable | Thermal stability is primarily dependent on the overall molecular structure, which is not significantly altered by isotopic substitution. |
| Photolytic Degradation | Generally stable | Likely stable | Photostability is related to the molecule's ability to absorb light and undergo photochemical reactions, which is not substantially changed by deuteration. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the stability of aripiprazole. These protocols can be adapted for a direct comparative study of aripiprazole and aripiprazole-d8.
Forced Degradation Studies (as per ICH Guidelines)
Objective: To determine the intrinsic stability of the drug substance by exposing it to various stress conditions.
Methodology:
-
Acid Hydrolysis: Aripiprazole is dissolved in 0.1 N hydrochloric acid and refluxed for a specified period (e.g., 2 hours at 80°C). Samples are then neutralized and analyzed.
-
Base Hydrolysis: Aripiprazole is dissolved in 0.1 N sodium hydroxide and refluxed for a specified period (e.g., 2 hours at 80°C). Samples are then neutralized and analyzed.
-
Oxidative Degradation: Aripiprazole is treated with a solution of hydrogen peroxide (e.g., 3-30% v/v) at room temperature for a specified duration (e.g., 24 hours).
-
Thermal Degradation: Aripiprazole powder is exposed to dry heat (e.g., 60-80°C) for an extended period (e.g., 24-48 hours).
-
Photolytic Degradation: Aripiprazole solution or solid is exposed to UV light (e.g., 254 nm) and fluorescent light for a defined period, as per ICH Q1B guidelines.
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products. The percentage of degradation is calculated.
In Vitro Metabolic Stability Assay
Objective: To assess the rate of metabolism of the compound in a liver microsome model.
Methodology:
-
Incubation: Aripiprazole or aripiprazole-d8 is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS. Aripiprazole-d8 is often used as an internal standard in the analysis of aripiprazole, which speaks to its stability during the analytical process itself.
Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Mandatory Visualizations
Aripiprazole Signaling Pathway
References
- 1. Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of degradation impurities in aripiprazole oral solution using LC–MS and development of validated stabili… [ouci.dntb.gov.ua]
- 4. revroum.lew.ro [revroum.lew.ro]
Safety Operating Guide
Aripiprazole (1,1,2,2,3,3,4,4-d8) proper disposal procedures
This guide provides essential safety and logistical information for the proper disposal of Aripiprazole (1,1,2,2,3,3,4,4-d8), a deuterated analog of the atypical antipsychotic Aripiprazole. As a physiologically active substance, it requires careful handling and adherence to regulated disposal protocols to ensure the safety of laboratory personnel and minimize environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Aripiprazole-d8 for disposal, it is crucial to understand its potential hazards. While some safety data sheets (SDS) may not classify the compound as a hazardous chemical under OSHA standards, it is widely regarded as a "pharmaceutical related compound of unknown potency" and a "physiologically highly active" substance.[1] Therefore, it must be handled with the care required for hazardous materials.
Key Hazards:
-
Acute Toxicity: The non-deuterated form is classified as harmful if swallowed. One SDS for the d8 version classifies it as "Toxic if swallowed".[2]
-
Environmental Hazard: Aripiprazole is slowly degraded in the environment and exhibits very high chronic toxicity to aquatic life.[3] It is classified as hazardous for water (Water hazard class 2).[2]
-
Unknown Potency: As a research compound, the full toxicological properties of the deuterated version may not be fully known.[1]
Required PPE:
-
Hand Protection: Wear appropriate chemical-resistant gloves inspected prior to use.[1][4]
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[1][4]
-
Skin and Body Protection: Wear impervious, flame-resistant clothing or a lab coat.[1][4]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Quantitative Hazard and Disposal Information
While specific quantitative limits for disposal are determined by local, state, and federal regulations, the following table summarizes key hazard classifications from various sources. Researchers must consult their institution's Environmental Health & Safety (EHS) department and local regulations for specific guidance.[4]
| Identifier | Classification/Value | Source/Regulation |
| GHS Classification (Oral) | Acute Toxicity, Category 4 (H302: Harmful if swallowed) | Sigma-Aldrich SDS |
| Acute Toxicity, Category 3 (H301: Toxic if swallowed) | Cayman Chemical SDS[2] | |
| GHS Classification (Aquatic) | Aquatic Chronic, Category 4 (H413: May cause long lasting harmful effects to aquatic life) | Cayman Chemical SDS[2] |
| UN Number (Transport) | UN2811 | Cayman Chemical SDS[2] |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (Aripiprazole-d8) | Cayman Chemical SDS[2] |
| Environmental Fate | Slowly degraded in the environment; Low potential for bioaccumulation. | Janusinfo.se[3] |
| Aquatic Toxicity | Very high chronic toxicity. | Janusinfo.se[3] |
Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for disposing of waste Aripiprazole-d8 in a laboratory setting.
Step 1: Waste Segregation and Collection
-
Do not mix Aripiprazole-d8 waste with other waste streams.
-
Collect all solid waste, including unused or expired product, contaminated lab materials (e.g., weigh boats, wipes), and used PPE, in a dedicated, clearly labeled hazardous waste container.
-
For liquid solutions, use a compatible, leak-proof hazardous waste container.
-
Never dispose of Aripiprazole-d8 down the drain or in household garbage.[2][5] This is critical to prevent release into aquatic environments where it poses a high toxicity risk.[2][3]
Step 2: Labeling and Storage
-
Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "Aripiprazole (1,1,2,2,3,3,4,4-d8)," and any known hazard characteristics (e.g., "Toxic").[5]
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory, away from incompatible materials.[5]
-
Keep the waste container closed at all times except when adding waste.[5]
Step 3: Decontamination of Work Areas
-
Thoroughly decontaminate all surfaces, including bench tops, fume hoods, and equipment, that may have come into contact with the compound.
-
Use an appropriate cleaning agent and collect all cleaning materials (e.g., wipes, paper towels) as hazardous waste.
Step 4: Disposal of Empty Containers
-
Empty containers that held Aripiprazole-d8 must be disposed of in the same manner as the chemical waste itself.[1] Do not rinse the container into the sewer system.
-
Alternatively, consult your institution's EHS guidelines, which may allow for triple-rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[6]
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[5]
-
The final disposal of Aripiprazole-d8 must be conducted by a licensed hazardous material disposal company.[1]
-
The recommended method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle potentially toxic combustion byproducts like carbon oxides and nitrogen oxides.[1][4]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate unnecessary personnel from the area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: Prevent the spill from entering drains or water courses.[1]
-
Clean-up: For solid spills, carefully sweep or scoop up the material to avoid creating dust.[4] Place the material into a suitable, closed container for disposal.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.[2]
Logical Workflow for Aripiprazole-d8 Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of Aripiprazole-d8 waste in a research environment.
Caption: Workflow for the safe disposal of Aripiprazole-d8 from laboratory generation to final destruction.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Aripiprazole (1,1,2,2,3,3,4,4-d8)
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Aripiprazole (1,1,2,2,3,3,4,4-d8). Adherence to these procedural guidelines is critical to ensure personnel safety and maintain a compliant laboratory environment.
Aripiprazole, a potent pharmaceutical compound, and its deuterated analog require stringent handling protocols to mitigate exposure risks.[1][2] The primary routes of exposure include inhalation of airborne particles, dermal contact, and ingestion.[3] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to prevent direct contact with Aripiprazole-d8. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required PPE |
| General Laboratory Access | Lab coat, safety glasses with side shields, nitrile gloves |
| Handling Solid Compound (e.g., weighing, aliquoting) | Disposable gown with tight-fitting cuffs, double nitrile gloves, safety goggles, N95 respirator or powered air-purifying respirator (PAPR) |
| Handling Solutions | Lab coat, nitrile gloves, safety glasses |
| Cleaning and Decontamination | Disposable gown, double nitrile gloves, safety goggles, appropriate respiratory protection based on potential for aerosolization |
| Waste Disposal | Lab coat, heavy-duty nitrile gloves, safety glasses |
Note: All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting.
Engineering Controls for Safe Handling
Engineering controls are the primary line of defense in minimizing exposure to potent compounds.[4][5]
| Control | Description |
| Ventilated Balance Enclosure (VBE) or Fume Hood | All handling of solid Aripiprazole-d8 must be conducted within a certified VBE or chemical fume hood to contain airborne particles.[2] |
| Designated Handling Area | A specific area of the laboratory should be designated for the handling of potent compounds to prevent the spread of contamination. |
| Negative Pressure Environment | For facilities handling large quantities, a dedicated suite with negative pressure air handling is recommended to contain any potential release.[6] |
Experimental Protocols: Step-by-Step Guidance
The following protocols provide detailed methodologies for common laboratory procedures involving Aripiprazole-d8.
Protocol 1: Weighing of Solid Aripiprazole (1,1,2,2,3,3,4,4-d8)
-
Preparation:
-
Don all required PPE for handling solid compounds.
-
Ensure the Ventilated Balance Enclosure (VBE) or fume hood is functioning correctly.
-
Decontaminate the interior surfaces of the VBE and the analytical balance with an appropriate solvent (e.g., 70% ethanol).
-
Place a weigh boat on the analytical balance and tare.
-
-
Weighing:
-
Carefully open the container of Aripiprazole-d8 inside the VBE.
-
Using a dedicated spatula, transfer the desired amount of powder to the weigh boat. Minimize the creation of dust.
-
Close the Aripiprazole-d8 container securely.
-
Record the weight.
-
-
Post-Weighing:
-
Carefully transfer the weigh boat containing the compound to a secondary container for the next step (e.g., a vial for dissolution).
-
Decontaminate the spatula and any other tools used with an appropriate solvent.
-
Wipe down the interior of the VBE and the analytical balance.
-
Dispose of all contaminated disposables (e.g., weigh boat, gloves) in the designated hazardous waste container.
-
Protocol 2: Preparation of a Stock Solution
-
Preparation:
-
Perform the weighing procedure as described in Protocol 1.
-
Select a suitable solvent for dissolution (refer to the compound's solubility data).
-
Have the appropriate volumetric flask and solvent ready within the VBE or fume hood.
-
-
Dissolution:
-
Carefully add the weighed Aripiprazole-d8 to the volumetric flask.
-
Add a small amount of solvent to the flask and gently swirl to dissolve the compound. A vortex mixer set to a low speed can be used if necessary.
-
Once the compound is fully dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Transfer the solution to a clearly labeled and sealed storage container. The label should include the compound name, concentration, solvent, date of preparation, and preparer's initials.
-
Store the solution under the recommended conditions (e.g., protected from light, refrigerated).
-
Dispose of all contaminated disposables in the designated hazardous waste container.
-
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the compound, from receipt to disposal, is crucial for safety and compliance.
Decontamination Procedures
In the event of a spill or for routine cleaning, the following procedures should be followed:
-
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material dampened with an appropriate solvent.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for disposal as hazardous waste.
-
Clean the spill area again with a decontaminating solution.
-
-
Minor Spill (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Wipe up the spill and place the absorbent material in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a decontaminating solution.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert laboratory management and the institutional safety office.
-
Restrict access to the area until a trained emergency response team can decontaminate the space.
-
Disposal Plan
All waste contaminated with Aripiprazole-d8 must be treated as hazardous pharmaceutical waste and disposed of in accordance with institutional, local, and federal regulations.[7][8][9][10]
| Waste Stream | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh boats, paper towels) | Place in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste (e.g., unused solutions, solvent rinses) | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Sharps (e.g., contaminated needles, pipette tips) | Place in a designated sharps container for hazardous waste. |
| Empty Stock Vials | Triple-rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then dispose of the vial in the appropriate glass waste container. |
All hazardous waste must be collected by a licensed hazardous material disposal company.[7] Maintain a detailed inventory of all waste generated.
Workflow for Handling Aripiprazole (1,1,2,2,3,3,4,4-d8)
The following diagram illustrates the key stages and decision points in the safe handling of Aripiprazole-d8.
Caption: Workflow for safe handling of Aripiprazole-d8.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pharmtech.com [pharmtech.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
